3,6-Dimethylpyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-5(2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOBNUFBYAVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590845 | |
| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-46-3 | |
| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3,6-Dimethylpyrazine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 2435-46-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for various biologically active molecules, including potential antihypertensive and antiviral agents.[1] Its substituted pyrazine core is a key pharmacophore in numerous developmental drugs. This guide provides a comprehensive overview of plausible and scientifically grounded strategies for the synthesis of this target molecule. As no direct, published protocol for this specific compound is readily available, this document leverages established principles of heterocyclic chemistry and analogous transformations to propose two primary synthetic routes. Each route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of potential challenges, providing researchers with a robust framework for practical synthesis.
Introduction: The Scientific Imperative
Pyrazine-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery, known for their role in a variety of therapeutic agents.[2][3] The specific substitution pattern of this compound, featuring both methyl and carboxylic acid functionalities, offers a unique combination of lipophilic and hydrophilic groups, making it an attractive intermediate for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The primary challenge in its synthesis lies in achieving the desired regiochemistry on the pyrazine ring. This guide will explore two distinct and logical approaches to overcome this challenge: Route A , the regioselective oxidation of a polysubstituted pyrazine precursor, and Route B , the de novo construction of the pyrazine ring from acyclic precursors.
Physicochemical Properties & Data
A summary of the key properties for the target compound is provided below for reference during purification and characterization.
| Property | Value | Reference(s) |
| CAS Number | 2435-46-3 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Melting Point | 114-115 °C | |
| Boiling Point | 295.7±35.0 °C (Predicted) | |
| SMILES | CC1=NC(=C(C=N1)C)C(=O)O | [5] |
Synthetic Strategy I: Regioselective Oxidation of 2,3,5-Trimethylpyrazine
This approach is predicated on the functionalization of a readily available starting material, 2,3,5-trimethylpyrazine. The core challenge is the selective oxidation of one methyl group—specifically the one at the C2 position, which is electronically distinct due to its position between the two nitrogen atoms—without affecting the methyl groups at C3 and C6. A precedent for such a transformation exists in metabolic studies and analogous chemical syntheses where a methyl group on a trimethylpyrazine is oxidized to a carboxylic acid.[5]
Mechanistic Rationale & Workflow
The proposed mechanism involves a two-step sequence: initial activation of the pyrazine ring via N-oxidation, followed by an intramolecular rearrangement and subsequent oxidation.
-
N-Oxidation: The pyrazine is first treated with an oxidant like hydrogen peroxide in an acidic medium (e.g., glacial acetic acid). The nitrogen atom at position 1 is the most likely site of oxidation, forming the corresponding N-oxide. This step is crucial as it activates the adjacent C2 and C6 positions.
-
Rearrangement & Functionalization: Upon heating, the N-oxide can undergo a rearrangement (akin to a Boekelheide-type reaction) where the C2-methyl group is functionalized. In the presence of an acylating agent, this would lead to an acetoxymethyl intermediate.
-
Final Oxidation: The resulting intermediate, likely a hydroxymethyl or acetoxymethyl pyrazine, can then be oxidized to the final carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).
Visualized Workflow: Oxidation Pathway
Caption: Proposed workflow for the synthesis via oxidation of 2,3,5-trimethylpyrazine.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is based on analogous procedures for similar compounds and should be optimized for safety and yield.
Step 1: Synthesis of 2,3,5-Trimethylpyrazine-1-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5-trimethylpyrazine (1.0 eq) in glacial acetic acid at 0 °C (ice bath).
-
Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully add water and neutralize the mixture with a saturated solution of potassium carbonate.
-
Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Synthesis of 2-Acetoxymethyl-3,6-dimethylpyrazine
-
Combine the crude 2,3,5-trimethylpyrazine-1-oxide (1.0 eq) with acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and carefully quench with water.
-
Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure to yield the crude acetoxymethyl derivative.
Step 3: Hydrolysis and Oxidation to this compound
-
Dissolve the crude 2-acetoxymethyl-3,6-dimethylpyrazine in a 2M sodium hydroxide solution and heat to 80-90 °C for 2-3 hours to hydrolyze the ester.
-
Cool the solution and slowly add a solution of potassium permanganate (KMnO₄, approx. 3-4 eq) in water, maintaining the temperature below 40 °C.
-
After the addition, heat the mixture to 60-70 °C until the purple color disappears, indicating the consumption of KMnO₄.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required for further purification.
Synthetic Strategy II: De Novo Ring Construction
This "bottom-up" approach builds the desired heterocyclic core from acyclic components. The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, is a classic example of this strategy.[6] A plausible adaptation for our target involves the condensation of an α-dicarbonyl compound (diacetyl) with an α-amino acid derivative that can provide the carboxylic acid functionality.
Mechanistic Rationale & Workflow
The key transformation is the condensation between diacetyl (2,3-butanedione) and an aminomalonic acid derivative (e.g., diethyl aminomalonate).
-
Condensation: The reaction is initiated by the nucleophilic attack of the amine group of diethyl aminomalonate onto one of the carbonyl carbons of diacetyl. This is followed by a second condensation of the resulting intermediate's amino group with the other carbonyl, leading to a dihydropyrazine intermediate.
-
Aromatization: The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the aromatic pyrazine ring. This oxidation can often occur in situ, facilitated by air or a mild oxidizing agent.
-
Hydrolysis: The resulting pyrazine diester is then hydrolyzed under basic or acidic conditions to yield the dicarboxylic acid, which can be selectively decarboxylated. However, a more direct route using aminomalonic acid itself under carefully controlled conditions could potentially lead directly to the target after aromatization and decarboxylation. A more controlled approach uses an ester, followed by hydrolysis and controlled mono-decarboxylation.
Visualized Workflow: Ring Construction Pathway
Caption: Proposed workflow for the synthesis via ring construction and condensation.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is based on general condensation principles and requires significant optimization.
Step 1: Synthesis of Ethyl 3,6-Dimethylpyrazine-2-carboxylate
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.
-
To this solution, add diethyl aminomalonate hydrochloride (1.0 eq) and stir until fully dissolved.
-
Add diacetyl (2,3-butanedione, 1.0 eq) dropwise to the mixture at room temperature.
-
After the addition, heat the reaction mixture to reflux for 8-12 hours. The solution will likely darken.
-
Monitor the reaction by TLC or GC-MS for the formation of the pyrazine ester.
-
Cool the reaction, neutralize with acetic acid, and remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the target ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3,6-dimethylpyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and 4M sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.
Conclusion for the Practicing Scientist
The presents a significant regiochemical challenge. While a direct, published method is not available, this guide outlines two robust and plausible strategies derived from established chemical principles.
-
The Oxidation Route is advantageous if 2,3,5-trimethylpyrazine is readily available and if the regioselectivity of the N-oxidation and subsequent rearrangement can be effectively controlled. This route may require considerable empirical optimization to favor the desired isomer.
-
The Ring Construction Route offers a more controlled, albeit potentially longer, pathway. It builds the core structure with the desired functionality from the outset, minimizing issues with regioselectivity. The success of this route hinges on the successful condensation and subsequent purification of the intermediate ester.
For drug development professionals, the Ring Construction route likely offers a more scalable and predictable path to the desired material, which is critical for process development and manufacturing. Both routes provide a solid foundation for further investigation and are expected to yield the target compound with careful execution and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethylpyrazine-2-carboxylic Acid
Foreword: A Molecule of Versatility
3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazine, a class of compounds known for their diverse biological activities and presence in natural products, this molecule serves as a crucial building block. Its unique arrangement of a carboxylic acid function alongside methyl groups on an aromatic pyrazine core imparts a specific set of physicochemical characteristics that are paramount to its application. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides an in-depth analysis of these core properties, offering both established data and the experimental rationale for their determination, tailored for researchers and drug development professionals.
Core Molecular & Physical Identifiers
A foundational understanding begins with the molecule's basic identity and physical state. These parameters are the first point of reference in any experimental design, from synthesis to biological screening.
| Property | Value | Source(s) |
| CAS Number | 2435-46-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Melting Point | 114-115 °C | |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |
| InChI Key | BKKOBNUFBYAVQN-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC(=C(C(=N1)C)C(=O)O) | [2] |
Synthesis & Reactivity: The Chemical Foundation
While numerous synthetic routes can be envisioned, the creation of pyrazine carboxylic acids often involves the selective oxidation of corresponding alkylpyrazines. For instance, the synthesis of the related 3,6-dimethylpyrazine-2,5-dicarboxylic acid has been achieved through the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide.[4] A similar strategy, oxidizing one of the methyl groups of 2,5-dimethylpyrazine, can be a viable route.
The reactivity of this compound is dominated by its primary functional groups:
-
The Carboxylic Acid: This group can undergo esterification, amidation, and reduction to an alcohol, providing a handle for derivatization and the synthesis of compound libraries. Condensation with amines to form amides is a particularly common strategy in developing biologically active molecules.[5]
-
The Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring can participate in nucleophilic aromatic substitution reactions, although this is less common than reactions at the carboxyl group. The ring's nitrogen atoms also provide sites for potential coordination with metal ions.
Spectroscopic Profile: Unveiling the Structure
Spectroscopic analysis is non-negotiable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include:
-
Two distinct singlets for the two methyl groups (-CH₃), likely in the range of δ 2.5-2.8 ppm.
-
A singlet for the remaining aromatic proton on the pyrazine ring, anticipated further downfield.
-
A very broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically δ 10-13 ppm) and is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would reveal:
-
Signals for the two methyl carbons.
-
Four distinct signals for the aromatic carbons of the pyrazine ring.
-
A characteristic downfield signal for the carbonyl carbon of the carboxylic acid, typically in the δ 165-185 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.[6][7]
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6][7]
-
C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions are also indicative of the carboxylic acid moiety.[7]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the primary data point is the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (152.15 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₈N₂O₂).
Physicochemical Properties in Drug Development
Properties such as acidity, lipophilicity, and solubility are critical determinants of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Acidity (pKa)
The pKa of the carboxylic acid group dictates the molecule's ionization state at a given pH. This is crucial for solubility and its ability to cross biological membranes. For pyrazine-2-carboxylic acid derivatives, the pKa is influenced by the electron-withdrawing nature of the pyrazine ring. The pKa value is expected to be slightly lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the presence of the ring nitrogens.
Lipophilicity (LogP)
Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine a compound's thermal stability and decomposition profile. Pyrazine-based compounds are generally known for their thermal robustness.[10][11] Studies on related biobased polyesters containing dimethylpyrazine structures indicate that thermal degradation often occurs at the monomer degradation temperature.[12] For this compound, the initial mass loss upon heating would likely correspond to decarboxylation, followed by the decomposition of the pyrazine ring at higher temperatures.
Standardized Experimental Protocols
To ensure data reproducibility and integrity, standardized protocols are essential. The following are foundational methods for characterizing the key physicochemical properties discussed.
Workflow for Physicochemical Characterization
Caption: General workflow for synthesis and physicochemical characterization.
Protocol 1: pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of a solution of the analyte as a titrant is added. The pKa is the pH at which the acid is 50% ionized.
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is found at the midpoint of the steepest part of the titration curve.
Causality: Potentiometric titration directly measures the buffering capacity of the ionizable group. The inflection point of the resulting curve represents the stoichiometric equivalence point, and the pKa is derived from the Henderson-Hasselbalch equation, being most accurately determined at the half-equivalence point where [Acid] = [Conjugate Base].
Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)
This is the benchmark method for determining the octanol-water partition coefficient.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated octanol and water in a centrifuge tube. The total amount of solute should not exceed 0.01 M.
-
Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Self-Validation: The experiment should be run in triplicate. The sum of the mass of the compound in the two phases should be compared to the initial mass added to check for mass balance, ensuring no degradation or adsorption to the vessel walls occurred.
Safety and Handling
Proper handling is crucial for researcher safety and maintaining compound integrity.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Storage Conditions: Store sealed in a dry environment at 2-8°C.[1]
Conclusion: Bridging Properties and Application
The physicochemical properties of this compound define its potential as a synthetic intermediate. Its defined melting point and solid form suggest good stability, while its carboxylic acid handle provides a versatile point for chemical modification. Understanding its spectroscopic signature is fundamental for quality control, and knowledge of its pKa and LogP is indispensable for designing derivatives with optimized pharmacokinetic profiles for pharmaceutical or agrochemical applications.[3] The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to unlock the full potential of this valuable heterocyclic building block.
Caption: Relationship between physicochemical properties and drug development stages.
References
- 1. kuujia.com [kuujia.com]
- 2. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound [myskinrecipes.com]
- 4. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 11. chempap.org [chempap.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3,6-Dimethylpyrazine-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound with a pyrazine core, a structural motif found in a variety of biologically active molecules. While direct and extensive research on its specific mechanism of action is not yet prevalent in publicly accessible literature, its structural similarity to known bioactive compounds allows for the formulation of compelling, testable hypotheses. This technical guide synthesizes the available evidence on structurally related pyrazine and carboxylic acid derivatives to propose a primary mechanism of action centered on the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as G-protein coupled receptor 109A (GPR109A). Secondary potential mechanisms, including antimicrobial and antiviral activities, are also explored. This document provides a robust framework for future research by detailing experimental protocols to validate these hypotheses, thereby serving as a self-validating system for inquiry.
Introduction to this compound
This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. The pyrazine ring is a key component in numerous natural and synthetic compounds with diverse biological activities. Notably, pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line medication for the treatment of tuberculosis. The metabolism of many alkyl-substituted pyrazines results in the formation of pyrazine-2-carboxylic acids, which are the active or excretory forms. This suggests that this compound could either be a metabolite of a parent compound or an active agent in its own right. It has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly antihypertensive and antiviral agents, highlighting its potential therapeutic relevance.
Hypothesized Mechanisms of Action
Primary Hypothesis: Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)
The most compelling hypothesized mechanism of action for this compound is its potential role as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2). HCAR2 is a G-protein coupled receptor (GPCR) that is endogenously activated by β-hydroxybutyrate and plays a significant role in regulating lipolysis. It is also the molecular target for the lipid-lowering drug nicotinic acid (niacin).
Structural Rationale:
The rationale for this hypothesis is based on the strong structural analogy between this compound and known HCAR2 agonists. The activation of HCAR2 is critically dependent on an interaction between a negatively charged carboxylate group on the ligand and a positively charged arginine residue (R1113.36) in the receptor's binding pocket. This compound possesses this essential carboxylic acid moiety. Furthermore, various pyrazole- and pyridine-based carboxylic acids have been identified as potent HCAR2 agonists. The pyrazine ring is a bioisostere of the pyridine ring found in nicotinic acid, suggesting it can occupy a similar binding orientation.
Proposed Signaling Pathway:
As an agonist of HCAR2, which is coupled to an inhibitory G-protein (Gi), this compound would be expected to initiate the following signaling cascade:
-
Binding and Conformational Change: The compound binds to the orthosteric site of HCAR2, inducing a conformational change in the receptor.
-
G-protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the ultimate physiological response, such as the inhibition of lipolysis in adipocytes.
Caption: Hypothesized HCAR2 signaling pathway for this compound.
Secondary Hypotheses
Based on the broader activities of pyrazine derivatives, the following secondary mechanisms are also plausible:
-
Antimicrobial Activity: Pyrazine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. The mechanism could involve the disruption of microbial cell membranes, chelation of essential metal ions, or inhibition of key microbial enzymes. Pyrazinoic acid, the active metabolite of pyrazinamide, is known to disrupt membrane potential and transport in Mycobacterium tuberculosis.
-
Antiviral Activity: Certain pyrazine derivatives have been investigated for their antiviral properties. One proposed mechanism is the inhibition of viroporins, which are virus-encoded ion channels essential for viral replication. The planar, aromatic structure of the pyrazine ring may facilitate insertion into the viral or host cell membrane and interaction with these channels.
-
Antihypertensive Effects: While the specific mechanism is not well-defined for this class of compounds, other nitrogen-containing heterocyclic compounds, such as pyridazine derivatives, have shown antihypertensive activity. This could be mediated through various pathways, including vasodilation (potentially linked to HCAR2 activation in vascular endothelium) or modulation of the renin-angiotensin system.
Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for this investigation.
HCAR2/GPR109A Target Engagement and Activation
3.1.1. In Vitro Receptor Binding Assay
This assay will determine if this compound directly binds to the HCAR2 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and cell membranes expressing HCAR2. The ability of the test compound to displace the radioligand is measured.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human HCAR2 (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-nicotinic acid at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the inhibitory concentration (IC50), which can be converted to a binding affinity constant (Ki).
-
3.1.2. Functional Assay: G-protein Activation (GTPγS Binding Assay)
This assay will determine if the binding of the compound to HCAR2 leads to G-protein activation.
-
Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Methodology:
-
Assay Components: Combine HCAR2-expressing cell membranes, GDP, and varying concentrations of this compound in an assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS using filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the potency (EC50) and efficacy (Emax) relative to a known agonist like nicotinic acid.
-
Caption: Experimental workflow for validating HCAR2 agonism.
Antimicrobial Susceptibility Testing
3.2.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microplate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well of the microplate.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
General Enzyme Inhibition Screening
Given the presence of a carboxylic acid moiety, which can interact with enzyme active sites, a general screening assay is warranted.
-
Principle: A fluorogenic or colorimetric assay to measure the activity of a representative enzyme in the presence of the test compound.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, a purified enzyme (e.g., a protease or kinase), and a corresponding substrate that produces a measurable signal upon cleavage.
-
Pre-incubation: In a 96-well plate, incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
| Assay Type | Parameter | This compound | Nicotinic Acid (Control) |
| HCAR2 Binding | Ki (nM) | Hypothetical Value | Known Value |
| HCAR2 Function | EC50 (nM) | Hypothetical Value | Known Value |
| Emax (%) | Hypothetical Value | 100% | |
| Antimicrobial | MIC (µg/mL) vs. S. aureus | Hypothetical Value | N/A |
| MIC (µg/mL) vs. E. coli | Hypothetical Value | N/A | |
| Enzyme Inhibition | IC50 (µM) vs. Target X | Hypothetical Value | Known Inhibitor |
Conclusion
While the definitive mechanism of action of this compound remains to be elucidated through direct experimental evidence, a strong, structurally supported hypothesis points towards its activity as an agonist of the HCAR2/GPR109A receptor. This proposed mechanism is consistent with the known pharmacology of related pyrazine and carboxylic acid-containing molecules. The potential for antimicrobial and antiviral activities also warrants investigation. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to test these hypotheses, enabling researchers to systematically uncover the biological function of this compound. Successful validation of HCAR2 agonism would position this compound as a promising lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases.
A Comprehensive Technical Guide to 3,6-Dimethylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive literature review of 3,6-dimethylpyrazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into its synthesis, chemical properties, and explores its putative biological activities and mechanisms of action, drawing insights from the broader class of pyrazine derivatives. The guide is structured to provide both a robust scientific foundation and practical, field-proven insights for researchers actively engaged in drug discovery and development.
Introduction: The Emerging Significance of Pyrazine Scaffolds
Pyrazine and its derivatives represent a fascinating class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical and agrochemical industries.[1] Their inherent aromaticity and the presence of two nitrogen atoms bestow upon them unique physicochemical properties, enabling them to interact with a wide array of biological targets. This compound, a key member of this family, serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring both a carboxylic acid moiety and methyl groups on the pyrazine ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
The pyrazine core is a constituent of numerous natural products and has been incorporated into a variety of approved drugs, highlighting its clinical relevance. Pyrazinamide, a cornerstone in the treatment of tuberculosis, is a classic example of the therapeutic importance of this heterocyclic system.[2] The metabolic conversion of alkylpyrazines, commonly found in cooked foods, to pyrazine carboxylic acids in the human body further underscores the biological relevance of this class of compounds.[3] This guide will provide a detailed exploration of this compound, from its synthesis to its potential as a lead compound in drug discovery.
Chemical Synthesis and Characterization
The synthesis of this compound typically involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. While the direct synthesis of this specific mono-carboxylic acid is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the oxidation of alkylpyrazines.
Proposed Synthetic Pathway: Selective Mono-oxidation
The key challenge in synthesizing this compound from 2,5-dimethylpyrazine lies in achieving selective mono-oxidation, as the two methyl groups are electronically similar. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the oxidizing agent, it is possible to favor the formation of the mono-carboxylic acid over the di-carboxylic acid. A well-established method for the oxidation of methyl groups on a pyrazine ring is the use of selenium dioxide (SeO₂).[4]
References
An In-Depth Technical Guide to 3,6-Dimethylpyrazine-2-carboxylic Acid (CAS 2435-46-3)
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3,6-Dimethylpyrazine-2-carboxylic acid (CAS 2435-46-3), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights. This guide delves into the core aspects of the molecule, from its fundamental properties and synthesis to its potential biological activities and the analytical methodologies required for its study. The information presented herein is intended to empower researchers to explore the therapeutic promise of this and related pyrazine derivatives.
Introduction to this compound
This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. Pyrazine derivatives are prevalent in nature and are known for their diverse biological activities.[1] The structural motif of a carboxylic acid appended to a dimethylated pyrazine ring suggests a molecule with the potential for diverse chemical interactions and biological targeting. Its structural similarity to pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, positions it as a compound of interest for the development of novel anti-infective agents.[2] This guide will explore the available scientific literature to provide a detailed understanding of this promising molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2435-46-3 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 114-115 °C | [4] |
| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [4] |
| InChI Key | BKKOBNUFBYAVQN-UHFFFAOYSA-N | [5] |
| SMILES | CC1=NC(=C(N=C1)C)C(=O)O | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Manufacturing
A validated, high-yield synthesis of this compound is crucial for its further investigation and potential commercialization. While a definitive, step-by-step protocol is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the established chemistry of pyrazine derivatives. The most logical approach involves the selective mono-oxidation of the readily available precursor, 2,5-dimethylpyrazine.
Proposed Synthetic Pathway: Selective Oxidation of 2,5-Dimethylpyrazine
The core of this proposed synthesis is the controlled oxidation of one of the two methyl groups of 2,5-dimethylpyrazine. This presents a significant chemical challenge, as over-oxidation to the corresponding dicarboxylic acid is a likely side reaction.
Caption: Proposed synthesis of this compound.
Key Experimental Considerations and Causality
-
Choice of Oxidizing Agent:
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The challenge lies in controlling its reactivity to favor mono-oxidation. Reaction conditions such as temperature, concentration, and reaction time must be meticulously optimized. A lower temperature and a stoichiometric amount of KMnO₄ would theoretically favor the formation of the monocarboxylic acid.
-
Selenium Dioxide (SeO₂): Known for its selectivity in oxidizing activated methyl groups. It may offer a more controlled reaction compared to KMnO₄, potentially leading to a higher yield of the desired product. The reaction is typically carried out in a suitable solvent like dioxane or ethanol.
-
-
Reaction Control and Monitoring:
-
Stoichiometry: Precise control over the molar ratio of the oxidizing agent to 2,5-dimethylpyrazine is paramount to minimize the formation of the dicarboxylic acid byproduct.
-
Temperature: Lower reaction temperatures are generally preferred to reduce the rate of the second oxidation step.
-
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be employed to monitor the progress of the reaction and identify the optimal time for quenching.
-
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, non-validated protocol based on the general principles of alkylpyrazine oxidation. This protocol requires rigorous optimization and validation in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyrazine (1 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water).
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (0.9-1.1 equivalents) in water to the reaction mixture, maintaining the temperature at or below room temperature.
-
Reaction: Stir the mixture vigorously for a predetermined time, monitoring the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.
-
Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 3-4. The product, being a carboxylic acid, should precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Potential Mechanism of Action and Biological Activities
While specific studies on the mechanism of action of this compound are limited, valuable insights can be drawn from the well-characterized antitubercular drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[2] Pyrazinoic acid is believed to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis.
Given the structural similarity, it is plausible that this compound could exhibit similar antimycobacterial properties. The methyl groups may influence its lipophilicity and ability to penetrate the mycobacterial cell wall, potentially modulating its activity.
Beyond its potential as an anti-infective, the broader class of pyrazine derivatives has been shown to possess a wide range of pharmacological activities, including:
-
Anticancer: Some pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory: Certain pyrazine compounds have been reported to exhibit anti-inflammatory properties.[1]
-
Antioxidant: The pyrazine ring can act as a scaffold for developing compounds with radical scavenging capabilities.
The presence of the carboxylic acid functional group also opens up possibilities for the synthesis of a diverse library of derivatives (e.g., esters, amides) with potentially enhanced or novel biological activities.
Caption: Potential biological activities of this compound.
Analytical Methodologies
Accurate and precise analytical methods are essential for the characterization, quantification, and quality control of this compound and its metabolites in various matrices.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups and the pyrazine ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbon, the pyrazine ring carbons, and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretching vibrations of the pyrazine ring. |
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound in various samples, including reaction mixtures and biological matrices.
Illustrative HPLC Method Parameters:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Workflow for Quantification in Biological Matrices
The quantification of this compound in biological samples such as plasma or urine requires a robust workflow to ensure accuracy and reproducibility.
Caption: Workflow for quantifying this compound in biological samples.
Method Validation: Any analytical method for quantification must be thoroughly validated according to established guidelines (e.g., ICH, FDA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[6][7]
Conclusion and Future Directions
This compound is a molecule with considerable, yet underexplored, potential in the field of drug discovery. Its structural relationship to known bioactive compounds, particularly in the anti-infective space, warrants further investigation. The key to unlocking its potential lies in the development of a robust and selective synthesis, which remains a primary challenge for researchers.
Future research should focus on:
-
Optimization of the synthetic route to achieve high yields of the mono-carboxylic acid.
-
Comprehensive biological evaluation against a panel of microbial pathogens and cancer cell lines.
-
Exploration of its derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies.
-
In-depth mechanistic studies to elucidate its mode of action at the molecular level.
This technical guide serves as a foundational resource for scientists and researchers embarking on the study of this compound. By providing a synthesis of the current knowledge and highlighting key areas for future exploration, it is hoped that this document will catalyze further research into this promising compound and its potential therapeutic applications.
References
natural occurrence of dimethylpyrazine derivatives
An In-Depth Technical Guide to the Natural Occurrence of Dimethylpyrazine Derivatives
Abstract
Dimethylpyrazine derivatives are a pivotal class of naturally occurring heterocyclic aromatic compounds, renowned for their significant contribution to the sensory profiles of a vast array of foods and their diverse biological activities. This technical guide provides a comprehensive exploration of the origins of these molecules, from their formation during thermal food processing via the Maillard reaction to their biosynthesis in microorganisms, plants, and insects. We will delve into the specific chemical pathways that govern their creation, their distribution across various natural matrices, and their functional roles, including flavor modulation, microbial signaling, and pheromonal communication. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, and characterization of dimethylpyrazines, offering researchers and drug development professionals a robust framework for their investigation. The narrative is grounded in authoritative scientific literature, ensuring technical accuracy and providing insights into the causality behind experimental choices.
Introduction: The Chemical Ecology of Dimethylpyrazines
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring.[1][2] Their alkyl-substituted derivatives, particularly dimethylpyrazines (DMPs), are of immense interest due to their potent and often desirable sensory characteristics. These compounds are largely responsible for the nutty, roasted, cocoa, and earthy aromas that define the flavor profiles of many cooked and fermented foods.[1][3] The most common isomers found in nature are 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine.
Beyond their role as flavorants, dimethylpyrazines are active participants in chemical ecology. They function as signaling molecules in microbial interactions, act as growth modulators in plants, and serve as crucial components of insect pheromones.[4][5][6] Their biological significance extends to the pharmaceutical realm, where they serve as precursors for synthesizing drugs and exhibit intrinsic pharmacological properties, including antimicrobial and anti-inflammatory activities.[7][8][9][10][11] This guide will systematically unpack the natural origins and analytical investigation of these versatile compounds.
Pathways of Natural Formation
The presence of dimethylpyrazines in nature is not accidental but the result of specific, reproducible chemical and biochemical reactions. Understanding these formation pathways is critical for controlling flavor development in food production and for harnessing their biological potential.
Thermogenesis in Food: The Maillard Reaction
The most significant source of dimethylpyrazines in the human diet is the thermal processing of food. They are key products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[3][12][13]
The causality of this pathway is rooted in a cascade of reactions. It begins with the condensation of a sugar and an amino acid, leading to the formation of α-aminoketones through Strecker degradation.[3] Two of these α-aminoketone molecules can then condense and subsequently oxidize to form a stable, aromatic dihydropyrazine ring, which upon further reaction yields the final alkylpyrazine. The specific amino acid precursors largely determine the substitution pattern of the resulting pyrazine. For instance, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine.[8][10]
Table 1: Occurrence of Dimethylpyrazine Derivatives in Common Foodstuffs
| Food Product | Predominant Dimethylpyrazines | Formation Context | References |
| Roasted Coffee | 2,5-DMP, 2,6-DMP, 2,3-DMP | Maillard reaction during roasting of beans. | [1] |
| Cocoa & Chocolate | 2,5-DMP, 2,3-DMP, 2,6-DMP | Fermentation and subsequent roasting of cocoa beans. | [1] |
| Roasted Nuts | 2,5-DMP, 2,6-DMP | High-temperature roasting. | |
| Baked Goods | 2,5-DMP | Maillard reaction in crusts of bread, biscuits. | [1][14] |
| Roasted Meats | 2,5-DMP, 2,6-DMP | High-temperature cooking. | |
| Fermented Foods | 2,5-DMP, 2,3-DMP, 2,6-DMP | Microbial biosynthesis (e.g., in soybeans, miso). | [8] |
| Asparagus (Raw) | 2,5-DMP, 2,3-DMP | Natural plant volatile. | [2][14] |
Microbial Biosynthesis: Nature's Fermentation Factories
Dimethylpyrazines are not exclusive to cooked foods; they are also signature products of microbial metabolism, particularly in fermented products like natto (fermented soybeans) and Chinese Baijiu.[7][8] The bacterium Bacillus subtilis is a prolific producer of these compounds.[8][11]
The biosynthetic pathway is distinct from the Maillard reaction and represents a targeted enzymatic process. In B. subtilis, the synthesis of 2,5-dimethylpyrazine originates from the amino acid L-threonine.[7][15]
-
Enzymatic Oxidation: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate.[7][8]
-
Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone.[7]
-
Dimerization and Cyclization: Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent condensation and cyclization to form 3,6-dihydro-2,5-dimethylpyrazine.[15]
-
Aromatization: This intermediate spontaneously oxidizes to form the stable, aromatic 2,5-dimethylpyrazine.
This pathway highlights a key principle in natural product biosynthesis: the synergy between specific enzymatic steps and spontaneous chemical reactions to efficiently generate complex molecules.
Diagram: Biosynthesis of 2,5-Dimethylpyrazine in Bacillus subtilis
Caption: Enzymatic and spontaneous reactions in the biosynthesis of 2,5-DMP.
Occurrence in Plants and Insects
The role of dimethylpyrazines extends beyond flavor and fermentation. In plants, they are found as natural volatile organic compounds (VOCs). For example, bacteria such as Bacillus amyloliquefaciens release 2,5-dimethylpyrazine, which can act as a plant growth-inhibiting volatile at high concentrations, demonstrating a role in plant-microbe interactions.[5]
In the insect world, dimethylpyrazines are employed as semiochemicals, specifically as pheromones that mediate social behaviors.[4][16] Various ant species use these compounds as potent alarm signals. For instance, 2,5-dimethyl-3-isopentylpyrazine is a component of the alarm pheromone in certain fire ant species, triggering aggressive or defensive behaviors within the colony.[4][6] This application underscores the high biological potency of these molecules, where trace amounts can elicit powerful, instinctual responses.
Analytical Methodologies: A Guide for the Researcher
The accurate identification and quantification of dimethylpyrazine derivatives from complex natural matrices require robust and validated analytical protocols. The choice of methodology is dictated by the volatile nature of these compounds and the physicochemical properties of the sample matrix.
Extraction and Isolation: Liberating the Target Analyte
The primary challenge in analyzing dimethylpyrazines is their efficient extraction from a complex sample (e.g., food, microbial culture) while minimizing contamination and analyte loss.
Experimental Protocol 1: Liquid-Liquid Extraction (LLE)
This classical technique is effective for isolating pyrazines from aqueous reaction mixtures or liquid cultures. The choice of solvent is critical for achieving selectivity.
-
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). Pyrazines, being moderately nonpolar, partition into the organic phase.
-
Methodology:
-
Sample Preparation: Adjust the pH of the aqueous sample to be neutral or slightly basic (pH 7-8) to ensure the pyrazines are in their non-protonated, less water-soluble form.
-
Solvent Selection:
-
Hexane: A nonpolar solvent that provides clean extracts but may require multiple extractions for good recovery. It effectively excludes more polar impurities like imidazoles.[17][18]
-
Ethyl Acetate or Methyl-tert-butyl ether (MTBE): More polar solvents that offer higher recovery but may co-extract undesirable polar compounds like 4-methylimidazole, requiring a subsequent cleanup step.[17][19]
-
-
Extraction: Vigorously mix the aqueous sample with the chosen organic solvent (e.g., in a 1:1 volume ratio) in a separatory funnel for 2-3 minutes.
-
Phase Separation: Allow the layers to separate completely. Collect the organic layer.
-
Repeat: Perform the extraction two to three more times with fresh portions of the organic solvent to maximize recovery.[17]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove residual water, and concentrate the sample under a gentle stream of nitrogen before analysis.
-
-
Causality: The repeated extractions are necessary due to the partition coefficient of the pyrazines. Each extraction removes a fraction of the analyte from the aqueous phase, and multiple cycles are required to approach quantitative recovery.
Experimental Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is the preferred method for analyzing volatile and semi-volatile compounds in solid or liquid food samples. It is a solvent-free, sensitive, and minimally invasive technique.
-
Principle: A fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.
-
Methodology:
-
Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 grams of ground coffee) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase, which enhances the volatility of the pyrazines ("salting-out" effect).
-
Equilibration: Seal the vial and place it in a heating block (e.g., 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.[20]
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) while maintaining the temperature. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and should be optimized for pyrazine trapping.
-
Desorption: Retract the fiber and immediately insert it into the hot injection port of a GC-MS system, where the trapped analytes are thermally desorbed onto the analytical column.
-
Diagram: HS-SPME Experimental Workflow
Caption: Key steps in the analysis of volatiles using HS-SPME.
Characterization and Quantification
Once extracted, dimethylpyrazines are typically analyzed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.[7][21] The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile pyrazines, HPLC is a valuable tool for analyzing less volatile derivatives or for purification.[21] Separation is typically performed on a C18 reversed-phase column using a mobile phase of acetonitrile and water.[20][21] Detection can be achieved with a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
Table 2: Comparison of Core Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| GC-MS | Separation by volatility/polarity; detection by mass fragmentation. | High sensitivity and selectivity; excellent for volatile compounds; extensive spectral libraries for identification. | Requires thermally stable and volatile analytes. | Comprehensive profiling and quantification of pyrazines in complex mixtures. |
| HPLC | Separation by polarity in liquid phase; UV or MS detection. | Suitable for non-volatile or thermally labile compounds; excellent for preparative scale purification. | Lower resolution for highly volatile isomers compared to GC. | Analysis of pyrazine derivatives, quality control, and purification. |
Conclusion and Future Directions
Dimethylpyrazine derivatives are far more than simple flavor molecules; they are a class of naturally occurring compounds with a rich chemical ecology and significant industrial relevance. Their formation, whether through the heat-driven Maillard reaction in our foods or the precise enzymatic pathways in microorganisms, provides a fascinating window into the generation of chemical diversity in nature.[8][22][23] For researchers in food science, microbiology, and drug discovery, a deep understanding of their origins and a mastery of the analytical techniques to study them are paramount.
Future research should focus on several key areas:
-
Expanding the Bio-Factory: Identifying and engineering novel microbial strains for the sustainable and high-yield biosynthesis of specific pyrazine derivatives, reducing reliance on chemical synthesis.[10][11]
-
Pharmacological Exploration: Systematically screening naturally occurring pyrazines for novel therapeutic activities beyond their known antimicrobial and anti-inflammatory effects.[9][23]
-
Sensory Synergy: Investigating the complex synergistic and antagonistic interactions between different pyrazine derivatives and other flavor compounds to better predict and control the sensory experience of food.
By continuing to explore the natural world's production of these potent aromatic compounds, we can unlock new applications that benefit both industry and human health.
References
- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual functionality of natural mixtures of bacterial volatile compounds on plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. benchchem.com [benchchem.com]
- 14. hmdb.ca [hmdb.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. Insect pheromones - Wikipedia [en.wikipedia.org]
- 17. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. 2,5-Dimethylpyrazine | 123-32-0 | Benchchem [benchchem.com]
- 21. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Topic: High-Performance Analytical Methods for the Quantification of 3,6-Dimethylpyrazine-2-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details robust and validated analytical methodologies for the detection and quantification of 3,6-Dimethylpyrazine-2-carboxylic acid. Recognizing the unique physicochemical properties of this analyte—namely the presence of a polar carboxylic acid functional group on a heterocyclic pyrazine core—this document provides a comparative analysis of suitable chromatographic techniques. We present two detailed, step-by-step protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to empower researchers to adapt these methods to their specific matrices. This note is designed to serve as a practical, field-proven resource for ensuring data integrity and accuracy in research, quality control, and drug development settings.
Introduction and Analytical Considerations
This compound (CAS 2435-46-3) is a substituted pyrazine, a class of compounds renowned for their significant roles as flavor and aroma constituents in various foods and beverages.[1][2] While many well-known pyrazines are volatile alkyl-substituted compounds, the addition of a carboxylic acid moiety dramatically alters the molecule's properties, rendering it non-volatile and significantly more polar.[3] This compound may arise as a metabolite of more complex pyrazine structures or serve as a synthetic intermediate in the development of pharmaceutical agents.[4]
Accurate quantification is therefore critical for understanding its formation, metabolic fate, or for ensuring purity and consistency in manufacturing processes. The analytical challenge lies in its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns and necessitates careful method development.
This guide will compare the two most appropriate analytical strategies and provide detailed protocols for their implementation.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is dictated by the required sensitivity, selectivity, and the available instrumentation. For this compound, the primary choices are HPLC-UV and LC-MS/MS. Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound due to its low volatility and high polarity, which would require a derivatization step to convert the carboxylic acid into a more volatile ester.[5]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | UV Absorbance | Molecular Mass & Fragmentation | Mass Spectrometry of Volatile Derivative |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL |
| Primary Advantage | Accessibility, robustness, lower cost | Unmatched sensitivity and specificity | Good for volatile profiles, but adds complexity |
| Primary Limitation | Lower sensitivity, potential matrix interference | Higher cost, potential for matrix effects[6] | Indirect analysis, sample prep is complex[5] |
| Recommended Use | Routine analysis, quality control, high-concentration samples | Trace analysis, complex matrices, metabolomics | Not recommended unless already standard workflow |
Protocol 1: Quantification by HPLC with UV Detection
This method is a robust and cost-effective approach for quantifying this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Principle of HPLC-UV Analysis
This protocol employs reversed-phase chromatography. To achieve good chromatographic peak shape for an acidic compound, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting consistent interaction with the C18 stationary phase.[7][8] Detection is performed at a low UV wavelength (~210 nm) corresponding to the absorbance of the carboxyl group, ensuring a strong response.[8][9]
Experimental Workflow
Step-by-Step Protocol
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Strong Anion Exchange, depending on matrix)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% H₃PO₄) to create a set of at least five calibration standards.
3. Sample Preparation (General Protocol using SPE)
-
Dissolve or dilute the sample in an appropriate loading buffer. For C18 SPE, an aqueous solution is preferred. For anion exchange, a neutral or slightly basic pH is required for binding.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte using an appropriate solvent (e.g., acidified methanol for C18; a strong acid or high salt buffer for anion exchange).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and transfer to an autosampler vial.[7][10]
4. HPLC Instrumental Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[7][10] |
| Mobile Phase | Isocratic: 95% Water / 5% Acetonitrile with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[7][9] |
| Run Time | 10 minutes |
5. Validation and Quantification
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.995 is required.
-
Quantify the analyte in samples by interpolating their peak areas from the calibration curve.
-
Include Quality Control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the run.
Protocol 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest level of sensitivity and selectivity, making it ideal for trace-level detection in complex biological or environmental matrices.
Principle of LC-MS/MS Analysis
The analyte is first separated using liquid chromatography, similar to the HPLC-UV method. The column effluent is then directed into an electrospray ionization (ESI) source, which generates charged molecular ions. These ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates background interference, resulting in ultra-low detection limits.[11][12]
Experimental Workflow
Step-by-Step Protocol
1. Reagents and Materials
-
All reagents from Protocol 1, but of LC-MS grade.
-
Formic acid (LC-MS grade)
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C or ¹⁵N labeled). If not, a structurally similar compound can be used.
2. Preparation of Standards
-
Stock Solution (1 mg/mL): As in Protocol 1.
-
Working Standards (0.1-100 ng/mL): Perform serial dilutions of the stock solution with the initial mobile phase to create a calibration curve appropriate for trace analysis.
-
Spike a constant concentration of the internal standard into all calibration standards, QCs, and samples.
3. Sample Preparation (Protein Precipitation Example for Plasma)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumental Conditions
Liquid Chromatography
| Parameter | Condition |
|---|---|
| Column | UPLC C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte: m/z 153.1 → 107.1 (Quantifier), 153.1 → 80.1 (Qualifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize by infusion; typically 15-25 eV |
| Source Temp. | 500 °C |
Note: The precursor ion ([M+H]⁺) for C₇H₈N₂O₂ is m/z 153.1. The primary fragment (m/z 107.1) corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated carboxylic acids.
5. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against concentration.
-
Quantify the analyte in samples using the ratio and the linear regression from the calibration curve.
Method Validation and Performance
Any analytical method must be validated to ensure its performance is suitable for the intended application. Key parameters are summarized below with expected values for the described protocols.
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) | Rationale |
| Linearity (R²) | > 0.995 | > 0.998 | Demonstrates a direct proportional response to concentration. |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[13] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Assesses the agreement between the measured and true value.[13] |
| Precision (%RSD) | < 10% | < 15% | Measures the closeness of repeated measurements. |
Conclusion
The successful quantification of this compound is readily achievable with the appropriate analytical strategy. For routine analysis of samples with concentrations in the µg/mL range or higher, the HPLC-UV method offers a reliable, robust, and accessible solution. For applications demanding the highest sensitivity and specificity, such as in biological matrix analysis or trace impurity detection, the LC-MS/MS method is unequivocally the superior choice. The protocols provided herein serve as a validated starting point, from which researchers can further optimize based on their specific sample matrix and analytical objectives.
References
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2435-46-3 [sigmaaldrich.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. shimadzu.com [shimadzu.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 3,6-Dimethylpyrazine-2-carboxylic Acid as a Putative Flavoring Agent
Disclaimer: Information regarding the specific application, sensory profile, and established use of 3,6-Dimethylpyrazine-2-carboxylic acid as a flavoring agent is not extensively available in public literature. This guide, therefore, provides a comprehensive framework for the evaluation of this compound as a potential flavoring agent, based on the well-established principles of flavor chemistry and analysis of related pyrazine compounds. The protocols herein are intended as a starting point for research and development and will require optimization and validation.
Introduction: The Enigmatic Potential of a Substituted Pyrazine
Pyrazines are a cornerstone of flavor chemistry, renowned for imparting desirable roasted, nutty, and savory notes to a vast array of food products. These heterocyclic aromatic compounds are naturally formed during thermal processing through the Maillard reaction and Strecker degradation, contributing significantly to the characteristic aroma of coffee, cocoa, baked goods, and roasted nuts. While numerous alkylated pyrazines are well-characterized and widely utilized as flavoring agents, the sensory contribution of their carboxylic acid derivatives, such as this compound, remains largely unexplored in the public domain.
The presence of a carboxylic acid moiety is anticipated to significantly alter the compound's physicochemical and sensory properties compared to its non-acidic pyrazine counterparts. This modification will likely increase its polarity and water solubility while reducing its volatility. Consequently, its primary sensory contribution may be more related to taste (e.g., sourness, bitterness, or umami) and mouthfeel rather than a potent aroma. However, it may also act as a flavor precursor or synergist, modulating the overall flavor profile of a food system. One study has identified this compound as a human metabolite after the consumption of coffee, indicating its formation in a food-related biological context.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a novel flavoring agent. It provides a structured approach to its characterization, application, and analysis, grounded in established scientific methodologies.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its application as a flavoring agent.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₂ | [2] |
| CAS Number | 2435-46-3 | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to off-white crystalline powder (presumed) | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO. Low solubility in non-polar solvents. | [4] |
| Storage | Sealed in a dry environment at 2-8°C. | [3] |
PART 1: Application in Food Systems - A Research Framework
Given the lack of established applications, a systematic approach is required to determine the potential of this compound in food products.
Initial Sensory Characterization
The first step is to determine the intrinsic sensory properties of the pure compound.
Protocol 1: Determination of Sensory Profile in an Aqueous System
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1000 ppm (mg/L). Gentle heating and stirring may be required to ensure complete dissolution.
-
Serial Dilution: Create a series of dilutions from the stock solution, ranging from 100 ppm down to 0.01 ppm.
-
Sensory Panel: Assemble a trained sensory panel (5-10 panelists) in a controlled environment free from distracting odors.[5]
-
Evaluation: Present the samples in a randomized order, alongside a control (deionized water). Panelists should evaluate each sample for:
-
Aroma: By sniffing the headspace of the sample.
-
Taste: By tasting the solution.
-
-
Descriptor Generation: Panelists should use a standardized lexicon of flavor descriptors to characterize the perceived aroma and taste attributes (e.g., nutty, roasted, acidic, bitter, umami, etc.).
-
Threshold Determination: The lowest concentration at which the compound is detectable by a majority of the panel is determined as the detection threshold. The concentration at which it is recognizable is the recognition threshold.
Application in a Model Food System
Once the basic sensory profile is established, the compound should be evaluated in a simple food matrix to assess its performance and potential interactions. A neutral base such as a simple sugar-water solution, a clear broth, or a plain cracker dough can be used.
Protocol 2: Incorporation and Evaluation in a Savory Broth
-
Base Preparation: Prepare a simple, unsalted chicken or vegetable broth.
-
Dosing: Add this compound to aliquots of the broth at various concentrations, starting from its recognition threshold and increasing in logarithmic steps.
-
Sensory Evaluation: A trained panel should compare the dosed broth samples to a control (plain broth) and describe the differences in flavor profile. Key attributes to evaluate include:
-
Enhancement of savory notes.
-
Contribution of any off-flavors.
-
Impact on mouthfeel and overall complexity.
-
-
Dosage Optimization: The optimal dosage range that provides a positive sensory contribution without introducing undesirable characteristics should be determined.
PART 2: Analytical Protocols
Accurate quantification of this compound in food matrices is crucial for quality control and for understanding its contribution to the final flavor profile.
Sample Preparation
The polarity of the carboxylic acid group necessitates a different extraction approach than that used for more volatile, non-polar pyrazines.
Protocol 3: Solid-Phase Extraction (SPE) from a Liquid Matrix
-
Sample Acidification: Adjust the pH of the liquid food sample (e.g., beverage, broth) to ~2.5 using a suitable acid (e.g., formic acid) to ensure the carboxylic acid group is protonated.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by acidified water (pH 2.5).
-
Sample Loading: Pass the acidified sample through the SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove interfering matrix components, followed by a wash with a non-polar solvent like hexane to remove lipids.
-
Elution: Elute the this compound from the cartridge using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Given its low volatility and polar nature, HPLC is a suitable technique for the quantification of this compound.[6]
Protocol 4: HPLC-UV/DAD Analysis
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Diode Array Detector (DAD) at the wavelength of maximum absorbance for the compound (to be determined by running a UV scan of a standard).
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound.
References
- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. kuujia.com [kuujia.com]
- 4. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]
- 5. weberflavors.com [weberflavors.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Topic: 3,6-Dimethylpyrazine-2-carboxylic Acid in Maillard Reaction Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, the cornerstone of flavor chemistry, generates a complex array of molecules that define the sensory characteristics of thermally processed foods.[1] Among these, pyrazines are critical for their desirable nutty and roasted aromas.[2][3] This guide moves beyond common alkylpyrazines to focus on a more nuanced derivative: 3,6-Dimethylpyrazine-2-carboxylic acid . We provide an in-depth exploration of its formation, significance, and analysis within Maillard reaction model systems. This document is designed for researchers in food science and drug development, offering both the theoretical underpinnings and detailed, field-proven protocols for its study. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as a practical resource for investigating the intricate pathways of non-enzymatic browning and the potential bioactivity of its products.
The Maillard Reaction: A Symphony of Flavor Genesis
The Maillard reaction is a non-enzymatic browning process that occurs between amino compounds (amino acids, peptides) and reducing sugars under thermal processing.[4] It is not a single reaction but a complex network of pathways responsible for the color, aroma, and flavor of everything from baked bread to roasted coffee.[1][5]
The Central Role of Pyrazines
Within the vast chemical landscape of Maillard products, pyrazines are a class of nitrogen-containing heterocyclic compounds celebrated for their potent sensory impact.[6] They are the primary source of the roasted, toasted, nutty, and cocoa-like notes that are highly valued in food products.[3] The specific substitution pattern of the pyrazine ring dictates its precise aroma profile and is highly dependent on the initial amino acid and sugar precursors, as well as reaction conditions like temperature, pH, and water activity.[1][7]
General Mechanism of Pyrazine Formation
The formation of the pyrazine ring is a multi-step process. A critical pathway involves the condensation of two α-aminocarbonyl molecules. These essential intermediates are generated via the Strecker degradation of amino acids, which occurs in the presence of α-dicarbonyl compounds formed from sugar degradation.[8][9] This cascade ensures that the structure of the initial amino acid is imprinted onto the final pyrazine product.
Caption: General pathway for alkylpyrazine formation in the Maillard reaction.
Focus Molecule: this compound
While simple alkylpyrazines are widely studied, their oxidized derivatives, such as this compound, represent a more advanced and less understood area of Maillard chemistry. The presence of the carboxylic acid functional group significantly alters the molecule's properties, reducing its volatility and increasing its polarity, while potentially introducing new biological activities.
Chemical Profile
A clear identification of the target molecule is paramount for any research endeavor. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 2435-46-3 | [10] |
| Molecular Formula | C₇H₈N₂O₂ | [10] |
| Molecular Weight | 152.15 g/mol | - |
| Structure | ||
![]() |
Note: A closely related compound, 3,6-dimethylpyrazine-2,5-dicarboxylic acid, may also be formed through further oxidation and should be considered as a potential co-product in analyses.[11][12]
Postulated Formation Pathways
The formation of a pyrazine carboxylic acid within a Maillard reaction system is not as direct as its alkyl counterpart. Two primary hypotheses explain its origin:
-
Oxidation of a Precursor: The most likely pathway is the subsequent oxidation of a primary Maillard product, 2,3,5-trimethylpyrazine. In this scenario, one of the methyl groups is oxidized to a carboxylic acid. This can be facilitated by oxidizing agents present in the reaction matrix or upon exposure to air during prolonged heating.
-
Reaction with Specific Precursors: Alternatively, it could arise from the reaction involving precursors that already contain a carboxyl group, such as certain amino acids, which then participate in the ring formation in a more complex, non-canonical pathway.
Understanding these pathways is crucial as it links the final product profile to the initial ingredients and processing conditions.
Significance in Research
-
As a Reaction Marker: Due to its lower volatility, this compound can serve as a stable marker for specific Maillard reaction pathways that might be underestimated when only analyzing the volatile profile.
-
Impact on Flavor and Off-Flavor: While not contributing to the characteristic "roasty" aroma, its presence can influence the overall taste profile (e.g., sourness, bitterness) and solubility of flavor compounds.
-
Potential Bioactivity: Many nitrogen-containing heterocyclic compounds exhibit biological activity. Pyrazine derivatives, for instance, have been investigated for antimycobacterial and other therapeutic properties.[2][13] The carboxylic acid moiety can significantly impact a molecule's pharmacokinetic properties, making this compound a person of interest for drug development professionals screening Maillard reaction products.
Protocol: Maillard Reaction Modeling and Analysis
This section provides a comprehensive, step-by-step protocol for the generation, extraction, and analysis of this compound in a controlled laboratory setting.
Principle of the Model System
Food matrices are incredibly complex. A model system simplifies this by using a limited number of well-defined precursors (e.g., one amino acid, one sugar) in a controlled solvent system.[6] This allows for the unambiguous study of specific reaction pathways and the influence of variables like pH and temperature on the formation of the target analyte.
Experimental Workflow Overview
The entire process, from preparation to analysis, follows a logical sequence designed to ensure reproducibility and accuracy.
Caption: End-to-end workflow for the analysis of this compound.
Protocol 1: Maillard Reaction Induction
Causality: The choice of precursors is paramount. To favor dimethylpyrazine formation, an amino acid like Alanine or Threonine is a logical choice.[7][9] Glucose is a standard reducing sugar. The reaction is typically performed in a phosphate buffer to maintain a stable pH, which strongly influences reaction rates.
-
Materials & Reagents:
-
L-Alanine (or L-Threonine)
-
D-Glucose
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
High-purity water
-
Reaction vials (e.g., 20 mL pressure-rated glass vials with screw caps)
-
Heating block or oil bath with temperature control
-
-
Procedure:
-
Prepare a stock solution of L-Alanine (e.g., 0.2 M) and D-Glucose (e.g., 0.2 M) in the 0.1 M phosphate buffer.
-
In a reaction vial, combine 5 mL of the L-Alanine solution and 5 mL of the D-Glucose solution for a final concentration of 0.1 M for each reactant.
-
Securely cap the vial. Trustworthiness Check: Ensure caps are rated for the temperature and pressure to prevent sample loss.
-
Place the vial in a preheated heating block set to 120°C. Rationale: This temperature is high enough to accelerate the reaction within a reasonable timeframe but is representative of many cooking processes.[14]
-
Heat for a defined period, e.g., 60 minutes. A time-course study (e.g., sampling at 30, 60, 90, 120 min) is recommended for kinetic analysis.
-
After heating, immediately quench the reaction by placing the vial in an ice bath. This halts further chemical changes, ensuring the sample reflects the specific time point.
-
Protocol 2: Sample Preparation and Extraction
Causality: Unlike volatile pyrazines often analyzed by headspace GC-MS, this compound is polar and non-volatile. Therefore, a solvent-based extraction is required. Liquid-Liquid Extraction (LLE) is a robust method. The sample is acidified first to protonate the carboxylic acid group (R-COOH), making it less polar and more soluble in an organic solvent like ethyl acetate.
-
Materials & Reagents:
-
Hydrochloric Acid (HCl), 6 M
-
Ethyl Acetate (HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Centrifuge tubes (15 mL)
-
-
Procedure:
-
Transfer 2 mL of the cooled Maillard reaction mixture to a 15 mL centrifuge tube.
-
Carefully adjust the pH to ~2.0 by adding 6 M HCl dropwise. Verify with a pH meter or pH strips.
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh 4 mL of ethyl acetate and combine the organic extracts. This second pass ensures a high recovery rate.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly and decanting.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Protocol 3: Analytical Quantification by LC-MS/MS
Causality: High-Performance Liquid Chromatography (HPLC) is the ideal separation technique for polar, non-volatile compounds. Coupling it with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed to detect and quantify the target analyte in a complex mixture. A C18 reversed-phase column is a standard choice for this type of molecule.
-
Instrumentation and Example Parameters:
-
System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Software: Instrument control and data analysis software.
-
Analytical Standard: A certified reference standard of this compound is required for positive identification and quantification.
-
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient ensures elution of a wide range of compounds and sharpens peaks. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Ionization Mode | Positive Electrospray (ESI+) | The pyrazine nitrogens are readily protonated. |
| MRM Transition | Precursor Ion (Q1): 153.1 (M+H)⁺Product Ion (Q3): 109.1 (Loss of CO₂) | To be determined empirically by infusing the standard. This provides high selectivity. |
-
Quantification Procedure:
-
Prepare a series of calibration standards by diluting the analytical standard in the reconstitution solvent (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Interpretation and Troubleshooting
-
Identification Confirmation: A true positive identification requires both the retention time to match that of the analytical standard and the mass transition (or full scan mass spectrum) to be identical.
-
Low Yield: If the analyte is not detected, consider increasing the reaction time or temperature. Also, verify the extraction efficiency and pH adjustment steps.
-
Matrix Effects: Co-eluting compounds from the Maillard reaction can suppress or enhance the ionization of the target analyte. A standard addition method or the use of a stable isotope-labeled internal standard can mitigate this.
Broader Implications and Future Directions
The study of specific Maillard reaction products like this compound bridges multiple scientific disciplines. In food science, it deepens our understanding of flavor stability and the formation of non-volatile taste contributors.[15] For drug development professionals, the Maillard reaction represents a rich source of novel heterocyclic scaffolds.[2] Investigating the biological activities of these purified compounds could uncover new therapeutic leads, transforming a byproduct of cooking into a molecule of medicinal interest.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid | C8H8N2O4 | CID 22407722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of pyrazine-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine moiety is a core scaffold in numerous pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide.[1][2] This guide presents two robust, field-proven protocols: the synthesis of the foundational pyrazine-2,3-dicarboxylic acid via quinoxaline oxidation, and its subsequent conversion to pyrazinamide derivatives through amidation. We delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss modern, greener alternatives. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged N-heterocycle in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets.[5] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][6] A notable example is Favipiravir, a pyrazine-based antiviral agent.[6] The synthesis of pyrazine-2-carboxylic acid and its amide derivatives, such as the cornerstone anti-tuberculosis drug Pyrazinamide, is a critical process in the development of new therapeutics.[1][2] This guide offers detailed protocols to empower researchers to reliably synthesize these valuable compounds.
Overview of Synthetic Strategies
The synthesis of pyrazine-2-carboxylic acid derivatives typically follows a multi-step pathway. A common and effective strategy involves the creation of a substituted quinoxaline, which is then oxidatively cleaved to yield a pyrazine dicarboxylic acid. This intermediate can be further modified, for example, through decarboxylation and amidation, to produce a diverse library of derivatives.
Figure 1: General workflow for synthesizing pyrazine-2-carboxylic acid derivatives via the quinoxaline oxidation route followed by amidation.
Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Quinoxaline Oxidation
This protocol details the classic synthesis of pyrazine-2,3-dicarboxylic acid, a key precursor, by the potassium permanganate oxidation of quinoxaline. The underlying principle of this reaction is the relative stability of the electron-deficient pyrazine ring compared to the fused benzene ring, which allows for selective oxidative cleavage of the benzene moiety.
Reaction Scheme
Figure 2: Oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid.
Part A: Synthesis of Quinoxaline
This initial step involves the condensation of o-phenylenediamine with a glyoxal source.[7]
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| o-Phenylenediamine | 108.14 | 135 g | 1.25 | 1.0 |
| Glyoxal-sodium bisulfite | 266.14 | 344 g | 1.29 | 1.03 |
| Sodium carbonate monohydrate | 124.00 | 500 g | 4.03 | 3.2 |
| Water | 18.02 | 3.5 L | - | - |
| Diethyl ether | 74.12 | ~900 mL | - | - |
Procedure
-
Dissolve 135 g (1.25 mol) of o-phenylenediamine in 2 L of water in a suitable vessel and heat the solution to 70°C.[7]
-
In a separate beaker, dissolve 344 g (1.29 mol) of glyoxal-sodium bisulfite in 1.5 L of hot water (~80°C).[7]
-
With stirring, add the hot glyoxal solution to the o-phenylenediamine solution.
-
Allow the mixture to stand for 15 minutes, then cool to approximately room temperature.
-
Add 500 g of sodium carbonate monohydrate to the mixture. The quinoxaline product will separate as an oil or a crystalline solid.[7]
-
Extract the mixture with three 300 mL portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate on a steam bath to yield the crude quinoxaline.
Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| Quinoxaline (from Part A) | 130.14 | 145 g | 1.12 | 1.0 |
| Potassium permanganate (KMnO₄) | 158.03 | 1050 g | 6.6 | 5.9 |
| Water | 18.02 | ~4 L | - | - |
| Concentrated HCl | 36.46 | As needed | - | - |
| Acetone | 58.08 | ~5.5 L | - | - |
Procedure
-
In a 12 L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (~90°C) water and 145 g (1.12 mol) of quinoxaline.[7]
-
With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 mol) of potassium permanganate through a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 hours.[7]
-
After the addition is complete, reflux the mixture by heating for an additional 1.5 hours.
-
Filter the hot reaction mixture through a large Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with 1 L of hot water.
-
Combine the filtrate and washings and concentrate the volume to about 1 L by distillation.
-
Cool the concentrated solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1. This will precipitate the crude pyrazine-2,3-dicarboxylic acid.
-
Collect the crude acid by filtration, wash with a small amount of cold water, and dry.
-
Further purification can be achieved by recrystallization from acetone.[7]
Protocol 2: Synthesis of Pyrazinamide Derivatives via Amidation
The conversion of pyrazine-2-carboxylic acid to its amide derivatives is a cornerstone of synthesizing biologically active molecules.[1] This can be achieved through several methods, most commonly by first converting the carboxylic acid to a more reactive acyl chloride or by using a direct coupling agent.
Method A: Amidation via Acyl Chloride Intermediate
This two-step method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with the desired amine.[2][8] This is a highly effective and widely used procedure.
Reaction Scheme
Figure 3: Two-step synthesis of pyrazinamide derivatives via an acyl chloride intermediate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| Pyrazine-2-carboxylic acid | 124.09 | 10.0 g | 0.0806 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 10.5 g (6.3 mL) | 0.0882 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 80 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - | cat. |
| Amine (e.g., Ammonia, Benzylamine) | - | - | ~0.16 | 2.0 |
| Toluene | 92.14 | 100 mL | - | - |
Procedure
-
Acyl Chloride Formation: To a flask containing 10.0 g (0.0806 mol) of pyrazine-2-carboxylic acid, add 80 mL of dichloromethane and 0.5 mL of DMF.[8]
-
Add 10.5 g (0.0882 mol) of thionyl chloride to the suspension.
-
Heat the mixture to reflux and stir until gas evolution ceases (typically 4-5 hours). This indicates the formation of pyrazine-2-carbonyl chloride is complete.[8]
-
Cool the solution to room temperature. The resulting solution of the acyl chloride is typically used directly in the next step without isolation.
-
Amidation: In a separate flask, dissolve the desired amine (approx. 2 equivalents) in 100 mL of a suitable solvent like toluene.
-
Slowly add the prepared pyrazine-2-carbonyl chloride solution to the amine solution, maintaining the temperature with an ice bath if the reaction is highly exothermic.
-
Stir the reaction mixture at room temperature for 8-12 hours.[2]
-
Filter the reaction mixture to remove any amine hydrochloride salt precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene) to yield the pure pyrazinamide derivative.[2]
Method B: Direct Amidation using Coupling Agents
Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for harsh reagents like thionyl chloride. Propylphosphonic anhydride (T3P) is an efficient and user-friendly coupling reagent for this purpose.[9]
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| Pyrazine-2-carboxylic acid | 124.09 | 1.0 g | 0.00806 | 1.0 |
| Substituted Piperazine | - | - | 0.00806 | 1.0 |
| T3P (50% in Ethyl Acetate) | 318.14 | 5.13 g | 0.00806 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.45 g (3.4 mL) | 0.02418 | 3.0 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | - |
Procedure
-
Dissolve 1.0 g (0.00806 mol) of the substituted pyrazine-2-carboxylic acid and an equimolar amount of the desired piperazine derivative in 20 mL of dichloromethane.[9]
-
Add 3.0 equivalents of triethylamine to the solution to act as a base.
-
Slowly add 1.0 equivalent of T3P solution (50% in ethyl acetate) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., Chloroform/Methanol 9:1) to obtain the desired derivative.[9]
Greener Synthetic Approaches
The field of chemical synthesis is continually evolving towards more sustainable practices. For pyrazine derivatives, several greener alternatives are emerging:
-
Enzyme-Catalyzed Synthesis: Lipases, such as Lipozyme® TL IM, can catalyze the amidation of pyrazine esters with amines in continuous-flow systems, offering a more environmentally benign route.[1]
-
Biocatalytic Hydrazinolysis: The acyltransferase activity of certain bacterial enzymes can be harnessed to convert pyrazinamide directly into pyrazine-2-carboxylic acid hydrazide, a valuable intermediate, in a solvent-free, one-step process.
Characterization of Synthesized Derivatives
The identity and purity of the synthesized pyrazine-2-carboxylic acid derivatives must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule.[2]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[2][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the C=O stretch of the amide (~1650-1680 cm⁻¹) and the N-H stretches (~3200-3400 cm⁻¹).[9]
-
Melting Point (MP): The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.[9]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the proposed structure.[11]
Conclusion
The synthetic protocols detailed in this guide provide robust and reproducible methods for accessing pyrazine-2-carboxylic acid and its valuable amide derivatives. The classic quinoxaline oxidation route offers a reliable pathway to the core acid precursor, while subsequent amidation via either acyl chloride formation or direct coupling provides flexibility for creating diverse molecular libraries. By understanding the principles behind these methods and adhering to the detailed procedures, researchers can confidently synthesize these important heterocyclic compounds for applications in drug discovery and materials science. The exploration of emerging greener synthetic routes will further enhance the efficiency and sustainability of these processes in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 3,6-Dimethylpyrazine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The pyrazine ring system is a cornerstone of contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-orientation, is integral to the structure of drugs targeting a wide array of diseases, from cancer to infectious and cardiovascular diseases.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel bioactive molecules.[2] Within this important class of compounds, 3,6-Dimethylpyrazine-2-carboxylic acid stands out not as an end-product therapeutic, but as a crucial and versatile building block. Its pre-functionalized structure—featuring a carboxylic acid handle for amide coupling and two methyl groups for steric and electronic modulation—provides a robust starting point for the synthesis of extensive chemical libraries. These libraries are pivotal in the discovery of novel kinase inhibitors, antiviral agents, and other targeted therapies.[4] This document provides a detailed guide for researchers, outlining the synthesis, key applications, and experimental protocols related to this compound in a drug discovery context.
Part 1: Physicochemical Properties and Synthesis
Before its application in synthesis campaigns, a thorough understanding of the starting material is essential. This compound is a stable, crystalline solid under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2435-46-3 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | This compound | [7] |
| MDL Number | MFCD13174793 | [5][6] |
| SMILES | CC1=NC(=C(C(=O)O)N=C1)C | [6] |
| Storage | 2-8°C, Sealed in dry conditions | [8] |
Protocol 1: Representative Synthesis of this compound
The synthesis of asymmetrically substituted pyrazine carboxylic acids can be challenging. While a direct, high-yield synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible and efficient route can be adapted from patented methods for analogous structures, such as the selective oxidation of one methyl group on a dimethylpyrazine scaffold.[9] This protocol outlines a multi-step sequence starting from the commercially available 2,5-dimethylpyrazine.
Causality Behind Experimental Choices:
-
N-oxidation: The initial N-oxidation of one of the pyrazine nitrogens deactivates the ring towards harsh oxidation, allowing for more controlled subsequent reactions. Hydrogen peroxide is a clean and effective oxidant for this step.
-
Rearrangement: Treatment with acetic anhydride forms a 2-acetoxymethyl-5-methylpyrazine intermediate. This "Polonovski-type" reaction is a classic method for functionalizing the alpha-position of N-oxides.
-
Hydrolysis and Oxidation: The final step involves hydrolysis of the acetate ester to a hydroxymethyl group, followed by a controlled oxidation to the carboxylic acid using potassium permanganate. The reaction conditions are critical to prevent over-oxidation to the dicarboxylic acid or ring cleavage.
Step-by-Step Methodology:
-
Step 1: N-Oxidation of 2,5-Dimethylpyrazine
-
In a 1000 mL round-bottom flask, dissolve 108 g (1.0 mol) of 2,5-dimethylpyrazine in 450 mL of water.
-
Add 2.0 g of sodium tungstate and 2.0 mL of concentrated sulfuric acid.
-
Heat the mixture to 70°C. Over a period of 2 hours, carefully add 114 g of 30% hydrogen peroxide dropwise, maintaining the temperature at 70°C.
-
After the addition is complete, continue to stir the reaction at 70°C for an additional 6 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 200 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyrazine-1-oxide.
-
-
Step 2: Acetoxymethylation
-
In a 500 mL flask, suspend the crude 2,5-dimethylpyrazine-1-oxide (approx. 0.9 mol) in 250 mL of acetic anhydride.
-
Heat the mixture to reflux (approx. 140°C) and maintain for 10 hours.
-
Cool the reaction mixture and carefully remove the excess acetic anhydride and acetic acid under reduced pressure. The oily residue is 2-acetoxymethyl-5-methylpyrazine.
-
-
Step 3: Hydrolysis and Oxidation to this compound
-
To the crude 2-acetoxymethyl-5-methylpyrazine (approx. 0.85 mol), add 250 mL of water and 34 g (0.85 mol) of sodium hydroxide. Stir until hydrolysis is complete (monitor by TLC).
-
Cool the solution to 20-25°C in an ice bath.
-
In a separate beaker, prepare a solution of 158 g (1.0 mol) of potassium permanganate in 1.5 L of water.
-
Slowly add the potassium permanganate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir at room temperature for 4 hours.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates, cool to 10°C, and carefully acidify to pH ~3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed for further purification.
-
Part 2: Application as a Scaffold for Kinase Inhibitors
The primary utility of this compound in medicinal chemistry is as a foundational scaffold for generating libraries of derivatives, most notably pyrazine carboxamides.[10] The carboxylic acid provides a convenient handle for amide bond formation, allowing for the exploration of a wide range of substituents to probe the structure-activity relationship (SAR) of a given biological target. A prominent application is in the development of protein kinase inhibitors for oncology and immunology.[1]
Target Focus: Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, is a critical negative regulator of T-cell signaling.[11] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine secretion, and anti-tumor immune responses, making it a high-value target for immuno-oncology.[10] Several potent and selective HPK1 inhibitors are based on the pyrazine carboxamide scaffold.[1][10]
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in dampening T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates and activates downstream negative regulators, ultimately leading to the ubiquitination and degradation of key signaling adaptors like SLP-76. Inhibition of HPK1 blocks this negative feedback loop, thereby sustaining and amplifying the anti-tumor T-cell response.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. kuujia.com [kuujia.com]
- 6. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. 2435-46-3|this compound|BLD Pharm [bldpharm.com]
- 9. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 10. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
synthesis of novel compounds from 3,6-Dimethylpyrazine-2-carboxylic acid
An Application Guide to the Synthesis of Novel Compounds from 3,6-Dimethylpyrazine-2-carboxylic Acid
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and material science.[1][2] Derivatives of pyrazine exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2][3][4] The well-known anti-tuberculosis drug Pyrazinamide is a cornerstone example of the therapeutic potential held within this chemical class.[5][6]
This compound is a particularly valuable and versatile starting material.[7] Its structure, featuring a reactive carboxylic acid group ortho to a methyl group on the electron-deficient pyrazine ring, provides a strategic entry point for a multitude of chemical transformations. This allows for the systematic generation of diverse compound libraries for drug discovery, agrochemical research, and the development of functional materials.[7]
This document serves as a detailed guide for researchers, outlining key synthetic pathways starting from this compound. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, accessible format.
Core Synthetic Strategies and Workflow
The primary reactive handle on the starting material is the carboxylic acid moiety. Our strategic approach focuses on leveraging this group for three fundamental transformations: amide bond formation, esterification, and strategic decarboxylation to access different substitution patterns.
Figure 1: Overview of primary synthetic routes from this compound.
Section 1: Synthesis of Pyrazine Carboxamides
Amide bond formation is arguably the most critical reaction in medicinal chemistry for linking molecular fragments. The direct reaction between a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be "activated".
Causality of Experimental Choice: Activating Agents
The conversion of the carboxylic acid's hydroxyl group into a better leaving group is paramount.
-
Thionyl Chloride (SOCl₂): A traditional and highly effective method that converts the carboxylic acid to a highly reactive acyl chloride.[8][9] This method is robust but can be harsh for sensitive substrates and generates corrosive HCl and SO₂ as byproducts.
-
Coupling Reagents (e.g., T3P®, DCC, HATU): Modern peptide coupling reagents offer milder conditions and broader functional group tolerance. Propylphosphonic anhydride (T3P®) is an excellent choice as it is efficient, and its byproducts are water-soluble, simplifying purification.[10]
-
Yamaguchi Esterification Conditions: While primarily for esters, this method using 2,4,6-trichlorobenzoyl chloride can be adapted for amide synthesis, particularly for sterically hindered substrates.[8][11]
The following protocol utilizes thionyl chloride for its straightforward and high-yielding nature, which is ideal for a robust initial library synthesis.
Protocol 1.1: Synthesis of N-benzyl-3,6-dimethylpyrazine-2-carboxamide
This protocol details the synthesis via an acyl chloride intermediate.
Figure 2: Workflow for the two-step synthesis of N-benzyl-3,6-dimethylpyrazine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Toluene (anhydrous)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 1.52 g, 10 mmol).
-
Add anhydrous toluene (20 mL) followed by the slow addition of thionyl chloride (1.1 mL, 15 mmol).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,6-dimethylpyrazine-2-carbonyl chloride is a solid and can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve benzylamine (1.2 mL, 11 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (10 mL).
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 4:1).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Molecular Weight | 241.28 g/mol |
| Formula | C₁₄H₁₅N₃O |
Section 2: Synthesis of Pyrazine Esters
Esterification of the carboxylic acid provides another class of derivatives. These can serve as final compounds, act as pro-drugs to improve pharmacokinetic properties, or function as intermediates for further reactions, such as the synthesis of hydrazides.[5]
Causality of Experimental Choice: Fischer Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] The reaction is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, often serving as the reaction solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.[12]
Protocol 2.1: Synthesis of Methyl 3,6-dimethylpyrazine-2-carboxylate
This protocol details a standard Fischer esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, anhydrous), used as solvent
-
Sulfuric acid (H₂SO₄, concentrated), catalytic amount
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Suspend this compound (e.g., 1.52 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add concentrated sulfuric acid (0.2 mL, ~3-4 mol%) to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.
-
The product is often pure enough for many applications, but can be further purified by recrystallization or a short silica plug if necessary.
-
| Parameter | Value |
| Typical Yield | 80-95% |
| Appearance | Solid |
| Molecular Weight | 166.17 g/mol |
| Formula | C₈H₁₀N₂O₂ |
Section 3: Strategic Decarboxylation
Decarboxylation, the removal of the carboxylic acid group as CO₂, is a key transformation for accessing pyrazine scaffolds that lack substitution at the 2-position. The mechanism is facilitated by the pyrazine ring, which can stabilize the intermediate formed upon loss of CO₂.[13] This reaction typically requires heat and can sometimes be facilitated by a metal catalyst.[14][15]
Causality of Experimental Choice: Thermal Decarboxylation
For many heteroaromatic carboxylic acids, including those of pyrazine and pyridine, thermal decarboxylation is a viable method.[16][17] The stability of the zwitterionic intermediate, where the ring nitrogen is protonated and a negative charge develops on the carbon losing the CO₂, is key to this process.[13] Performing the reaction in a high-boiling point solvent allows the necessary activation energy to be reached.
Protocol 3.1: Synthesis of 2,5-Dimethylpyrazine
This protocol describes a simple thermal decarboxylation.
Materials:
-
This compound (1.0 eq)
-
Glycerol or Dowtherm A (high-boiling solvent)
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
Place this compound (e.g., 1.52 g, 10 mmol) in a round-bottom flask suitable for high-temperature reactions, equipped with a short-path distillation head.
-
Add a small amount of a high-boiling solvent like glycerol (2-3 mL) to aid heat transfer.
-
Heat the mixture slowly in a sand bath or with a heating mantle to 150-180 °C.
-
-
Product Isolation:
-
The product, 2,5-dimethylpyrazine, is volatile and will begin to distill over as it is formed. Collect the distillate.
-
Continue heating until no more product distills. The decarboxylation is often visually monitored by the cessation of CO₂ bubbling in the reaction flask.
-
-
Purification:
-
Dissolve the collected distillate in diethyl ether (20 mL).
-
Wash the ether solution with a dilute sodium bicarbonate solution to remove any unreacted starting material that may have co-distilled.
-
Dry the ether layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (Note: the product is volatile) to yield 2,5-dimethylpyrazine.
-
| Parameter | Value |
| Typical Yield | 50-70% |
| Appearance | Crystalline solid or liquid (m.p. 15 °C) |
| Molecular Weight | 108.14 g/mol |
| Formula | C₆H₈N₂ |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. japsonline.com [japsonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethylpyrazine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis and optimization of 3,6-Dimethylpyrazine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and ensure the highest purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most common synthetic route involves the selective oxidation of a methyl group on a 2,3,5-trimethylpyrazine precursor. Our troubleshooting will focus on this pathway.
Q1: Why is my yield of this compound consistently low?
A1: Low yields are often traced back to one of three main areas: incomplete reaction, degradation of the product, or inefficient work-up.
-
Potential Cause 1: Incomplete Oxidation. The oxidizing agent may not be potent enough, or the reaction conditions (time, temperature) may be insufficient.
-
Solution: Ensure your oxidizing agent is fresh and used in the correct stoichiometric ratio. For permanganate oxidations, a molar ratio of at least 2:1 (KMnO₄:substrate) is often required for methyl group oxidation. If using a milder oxidant, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
-
Potential Cause 2: Over-oxidation. Harsh reaction conditions can lead to the formation of the di-acid byproduct, 3,6-dimethylpyrazine-2,5-dicarboxylic acid, consuming your desired product.[1][2]
-
Solution: Control the reaction temperature carefully. Adding the oxidant portion-wise at a lower temperature (e.g., 15-20°C) can help manage the exotherm and improve selectivity.[3] A patent for a similar synthesis highlights precise temperature control as critical for maximizing the yield of the mono-acid.[3]
-
-
Potential Cause 3: Inefficient Product Isolation. The product is an amino acid derivative and can be amphoteric, leading to solubility issues during extraction.
-
Solution: During the work-up, it is crucial to carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the carboxylic acid to induce precipitation. For pyrazine carboxylic acids, this is typically in the acidic range (pH 2-4).[1] Adjusting the pH too low or too high will keep the product in its protonated or deprotonated form, respectively, increasing its water solubility.
-
Q2: How can I minimize the formation of the di-acid byproduct (3,6-dimethylpyrazine-2,5-dicarboxylic acid)?
A2: Minimizing the di-acid byproduct is a matter of controlling the regioselectivity of the oxidation.
-
Potential Cause: Non-selective Oxidant or Harsh Conditions. Strong oxidants like potassium permanganate under vigorous conditions (high temperature, prolonged reaction time) can oxidize both available methyl groups.[4]
-
Solution 1: Control Stoichiometry and Temperature. Use a slight excess of the oxidant, but avoid a large excess. As mentioned, maintain a low and consistent temperature during oxidant addition. This kinetically favors the formation of the mono-oxidized product.
-
Solution 2: Use a More Selective Reagent. While permanganate is common, other oxidation systems can offer better selectivity. For instance, methods involving selenium dioxide have been used for regioselective oxidation of pyrazines.[1][2] Another patented approach involves a multi-step process using hydrogen peroxide and an inorganic acid catalyst, followed by rearrangement and a final oxidation step, which provides greater control.[3]
-
The diagram below illustrates the competing reaction pathways.
Caption: Competing Oxidation Pathways.
Q3: I am having trouble with the purification of the final product. What is the best strategy?
A3: Purification challenges often arise from the product's polarity and the presence of inorganic salts from the work-up.
-
Potential Cause 1: Co-precipitation with Salts. If potassium permanganate is used, large amounts of manganese dioxide (MnO₂) are formed. If sulfuric acid is used for pH adjustment, potassium sulfate can precipitate with the product.
-
Solution: After quenching the reaction (e.g., with sodium bisulfite or ethanol), filter the hot reaction mixture to remove MnO₂ before acidification. When acidifying to precipitate the product, cool the solution slowly. A paper describing a similar synthesis recommends keeping the mixture overnight in a freezer after acidification to ensure complete precipitation before filtering.[1]
-
-
Potential Cause 2: Unsuitable Recrystallization Solvent.
-
Solution: The product has limited solubility in many common organic solvents. Recrystallization from hot water or aqueous acid (e.g., 20% HCl) is often effective.[1] The use of aqueous HCl can ensure the product is fully protonated, leading to the formation of a hydrochloride salt which may have better crystallization properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches: chemical synthesis and biocatalysis.
-
Chemical Synthesis: The most direct method is the selective oxidation of 2,3,5-trimethylpyrazine. This involves using an oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) to convert one of the methyl groups at the 2- or 5-position into a carboxylic acid.[1][4] The key challenge is achieving mono-oxidation and avoiding the formation of the di-acid.[2]
-
Biocatalysis/Biosynthesis: An emerging and "greener" alternative involves using microorganisms or isolated enzymes. Strains of Bacillus subtilis and engineered E. coli have been shown to produce alkylpyrazines from precursors like L-threonine.[5][6] While direct synthesis of this specific carboxylic acid is less documented, a common strategy is the microbial production of 2,5-dimethylpyrazine, which can then be selectively oxidized in a subsequent step, either chemically or enzymatically.[3][5] This chemoenzymatic approach can offer high selectivity and milder reaction conditions.[7]
Q2: What is the mechanism of the permanganate oxidation of the methyl group on the pyrazine ring?
A2: The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a classic transformation that proceeds through a free radical mechanism. The electron-deficient nature of the pyrazine ring makes the benzylic-like protons of the methyl groups susceptible to abstraction. The process can be summarized as follows:
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a radical intermediate.
-
Hydroxylation: This radical is then rapidly hydroxylated.
-
Further Oxidation: The resulting hydroxymethyl group is further oxidized to an aldehyde and then to a carboxylic acid. The pyrazine ring is generally stable to oxidation by permanganate under controlled conditions, but the reaction is highly exothermic and requires careful temperature management to prevent ring cleavage or over-oxidation.
Q3: Are there any safety considerations I should be aware of?
A3: Yes, several safety precautions are necessary.
-
Potassium Permanganate: It is a strong oxidizer. Do not mix it directly with concentrated acids or organic solvents, as this can cause fires or explosions. Reactions involving permanganate are often exothermic and should be conducted in a vessel with adequate cooling and stirring.
-
Pyrazines: Alkylpyrazines are volatile and have strong, penetrating odors. All manipulations should be performed in a well-ventilated fume hood. While many are used as food-safe flavoring agents, in concentrated form they can be irritants to the skin, eyes, and respiratory tract.[8][9]
-
Work-up: Quenching excess permanganate with a reducing agent (like sodium bisulfite) can release sulfur dioxide, a toxic gas. The acidification step using strong acids like HCl or H₂SO₄ should also be done carefully in a fume hood.
Optimized Experimental Protocol: Oxidation of 2,3,5-Trimethylpyrazine
This protocol is designed to maximize the yield of the mono-acid product while minimizing di-acid formation.
Data and Reagents Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | 122.17 | 5.00 g | 40.9 | 1.0 |
| Potassium Permanganate | KMnO₄ | 158.03 | 13.0 g | 82.3 | 2.0 |
| Sodium Hydroxide | NaOH | 40.00 | 3.30 g | 82.5 | ~2.0 |
| Water (Solvent) | H₂O | 18.02 | 400 mL | - | - |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2,3,5-trimethylpyrazine (5.00 g) and sodium hydroxide (3.30 g) in 200 mL of water. Cool the mixture to 10°C in an ice-water bath.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (13.0 g) in 200 mL of water. Gentle warming may be required. Cool this solution to room temperature before use.
-
Oxidant Addition: Transfer the KMnO₄ solution to the addition funnel. Add the oxidant dropwise to the stirred pyrazine solution over 2-3 hours, ensuring the internal temperature does not exceed 20°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours or until TLC/LC-MS analysis shows consumption of the starting material.
-
Quenching: Heat the reaction mixture to 60-70°C. Cautiously add solid sodium bisulfite in small portions until the purple color of excess permanganate disappears and the brown MnO₂ precipitate dissolves or changes in appearance.
-
Filtration: Filter the hot mixture through a pad of celite to remove any remaining manganese salts. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to adjust the pH to ~2.5. A white precipitate of this compound should form.
-
Isolation: Age the slurry at 0-5°C for at least 2 hours (or overnight) to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol to aid drying. The product can be further purified by recrystallization from hot water or 20% HCl. Dry the final product under vacuum. An expected yield is in the range of 60-75%.
Synthesis and Work-up Workflow
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Dimethylpyrazine-2-carboxylic acid
Welcome to the technical support center for the purification of 3,6-Dimethylpyrazine-2-carboxylic acid (CAS No. 2435-46-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Common Purification Challenges
-
Recrystallization Issues
-
Column Chromatography Issues
-
-
Experimental Protocols
-
Protocol 1: Recrystallization from a Mixed Solvent System
-
Protocol 2: Silica Gel Flash Column Chromatography
-
-
Workflow & Decision Diagrams
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the first step to designing a robust purification strategy. The presence of a carboxylic acid group makes the molecule polar and acidic, while the dimethylated pyrazine ring introduces aromatic and moderately non-polar characteristics. This amphiphilic nature dictates its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2435-46-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][4] |
The key takeaway is that the molecule's polarity allows for purification via techniques that exploit solubility differences (recrystallization) and polarity differences (column chromatography).
Q2: What are the most likely impurities in a crude sample of this compound?
A2: Impurities largely depend on the synthetic route. However, common impurities for this class of compounds include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 2,5-dimethylpyrazine.
-
Positional Isomers: Isomers such as 2,5-dimethylpyrazine-3-carboxylic acid can form, which often have very similar properties, making them challenging to separate.[5][6]
-
Byproducts from Side Reactions: Synthesis of pyrazines can sometimes lead to the formation of imidazole derivatives as byproducts.[7][8]
-
Over-oxidation Products: If the synthesis involves oxidation of methyl groups, dicarboxylic acid species like 3,6-dimethylpyrazine-2,5-dicarboxylic acid could be present.[9][10]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity assessment, capable of separating closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying any residual solvents or major impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and positional isomers, which may have very similar mass spectra but different retention times.[5]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during purification, providing explanations and actionable solutions.
Recrystallization Issues
Q4: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an immiscible liquid layer.[6] This is a common problem when a solution is too supersaturated or cooled too rapidly.
Causality: The carboxylic acid and pyrazine nitrogen can form strong intermolecular hydrogen bonds. If the concentration is too high, these interactions can lead to the formation of an amorphous oil rather than an ordered crystal lattice.
Troubleshooting Steps:
-
Re-dissolve the Oil: Reheat the mixture until the oil completely redissolves into the solution.
-
Add More "Good" Solvent: Add a small amount of the hot solvent in which your compound is more soluble to reduce the supersaturation.
-
Ensure Slow Cooling: This is critical. Allow the flask to cool slowly and undisturbed to room temperature. Do not place it directly in an ice bath.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[6]
-
Consider a Mixed-Solvent System: If a single solvent is problematic, a mixed-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can provide better control over solubility. A common choice for polar compounds like this is an ethanol/water or acetone/hexane system.[11][12]
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is often a result of using too much solvent or incomplete precipitation.
Causality: The compound has some residual solubility even in the cold solvent. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[7]
-
Concentrate the Mother Liquor: If you suspect significant product loss, you can recover a second, likely less pure, crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling.
Column Chromatography Issues
Q6: I am running a silica gel column, but my compound is streaking badly and not eluting properly. What should I do?
A6: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on acidic silica gel.[6]
Causality: The basic nitrogen atoms on the pyrazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape (tailing/streaking) and low recovery.
Troubleshooting Steps:
-
Increase Eluent Polarity: A simple hexane/ethyl acetate system may not be strong enough to disrupt the interaction with the silica. A gradient of methanol (0-10%) in dichloromethane (DCM) is often a good starting point.[6]
-
Deactivate the Silica Gel: "Cap" the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonia.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6]
-
Use Reverse-Phase Chromatography: For a polar compound like this, reverse-phase chromatography (e.g., C18 silica) can be highly effective. The mobile phase would typically be a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or acetic acid (0.1%) to ensure the carboxylic acid is protonated.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization may be required based on the specific impurity profile of your crude material. Always handle chemicals with appropriate personal protective equipment (PPE).
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective for polar organic compounds where a single solvent does not provide the ideal solubility gradient between hot and cold conditions.[11]
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid.
-
Induce Cloudiness: While the solution is still hot, add water (the "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This brings the solution to its saturation point.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol is designed to separate the target compound from less polar or more polar impurities.
Methodology:
-
Column Packing: Prepare a flash chromatography column with silica gel using a slurry packing method with your starting eluent (e.g., 95:5 DCM:Methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% DCM or 98:2 DCM:Methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A common gradient for this type of compound would be from 2% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Suggested Starting Solvent Systems
| Technique | Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Acetone/Hexane | Provides a good polarity range for differential solubility.[12] |
| Normal-Phase Chromatography | DCM/Methanol (with 0.5% TEA) | Methanol is a polar eluent to move the compound; TEA deactivates acidic silica.[6] |
| Reverse-Phase Chromatography | Water/Acetonitrile (with 0.1% Formic Acid) | Standard for polar compounds; formic acid ensures consistent protonation of the analyte. |
Workflow & Decision Diagrams
Diagram 1: Purification Strategy Selection
This decision tree guides the user in selecting an appropriate initial purification technique based on the nature of the crude material.
Caption: Decision tree for initial purification method selection.
Diagram 2: Troubleshooting "Oiling Out" in Recrystallization
This workflow outlines the steps to take when encountering an oily precipitate during recrystallization.
Caption: Workflow for resolving "oiling out" during recrystallization.
References
- 1. kuujia.com [kuujia.com]
- 2. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid | C8H8N2O4 | CID 22407722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3,6-Dimethylpyrazine-2-carboxylic Acid
Welcome to the technical support center for 3,6-Dimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability issues encountered during experimentation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors that can affect the stability of this compound?
-
What are the recommended storage conditions for this compound?
-
My compound is precipitating out of my aqueous solution. What should I do?
-
I am observing unexpected peaks in my analytical run. What could be the cause?
-
How do the methyl and carboxylic acid groups influence the stability of the pyrazine ring?
-
-
Troubleshooting Guides
-
Guide 1: Managing Thermal Instability and Preventing Decarboxylation
-
Guide 2: Addressing Oxidative Degradation
-
Guide 3: Ensuring Photostability
-
Guide 4: Maintaining Stability in Solution (pH and Solvent Effects)
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study for this compound
-
Protocol 2: General Procedure for LC-MS/MS Analysis
-
-
References
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can lead to thermal decomposition, with decarboxylation being a potential degradation pathway for pyrazine carboxylic acids.[1][2]
-
Oxidizing Agents: The pyrazine ring is susceptible to oxidation, especially by strong oxidizing agents like permanganate or hydrogen peroxide, which can be catalyzed by metal ions.[3][4]
-
Light: Aromatic carboxylic acids can undergo photooxidative degradation upon exposure to UV or visible light.[5]
-
pH: While pyrazines are generally stable in acidic and alkaline conditions, extreme pH values can promote degradation.
-
Biological Systems: In biological matrices, enzymatic metabolism can occur. For instance, alkylpyrazines are known to be metabolized to their corresponding pyrazine carboxylic acids.[6]
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Container: Use a tightly sealed container to prevent moisture absorption, as pyrazines can be hygroscopic.[7]
My compound is precipitating out of my aqueous solution. What should I do?
Precipitation of carboxylic acids from aqueous solutions is a common issue and can be caused by several factors:
-
pH: The solubility of carboxylic acids is highly pH-dependent. At a pH close to the compound's pKa, the less soluble protonated form will predominate, leading to precipitation. To resolve this, try adjusting the pH of your solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Solvent Polarity: this compound is more soluble in polar solvents.[8] If you are using a mixed solvent system, ensure the polarity is high enough to maintain solubility.
-
Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent. Try preparing a more dilute solution.
-
Temperature: Solubility often decreases at lower temperatures. If you are working with cold solutions, try gently warming them to aid dissolution. However, be mindful of potential thermal degradation.
-
"Salting Out": High concentrations of dissolved salts in your buffer can decrease the solubility of your compound. If possible, reduce the salt concentration of your buffer.
I am observing unexpected peaks in my analytical run. What could be the cause?
Unexpected peaks in an analytical run (e.g., HPLC, LC-MS) can arise from several sources:
-
Degradation Products: Your compound may have degraded due to exposure to heat, light, or oxidizing conditions. Review your sample handling and storage procedures. Common degradation pathways include decarboxylation and oxidation of the pyrazine ring.
-
Impurities from Synthesis: The synthesis of pyrazine carboxylic acids often involves oxidation steps. Residual oxidizing agents or byproducts from the synthesis can appear as impurities.
-
Solvent Effects: Ensure that your compound is not reacting with your solvent. For example, some reactive compounds can form adducts with solvents like acetonitrile under certain conditions.[9]
-
Contamination: Contamination from glassware, solvents, or other reagents can introduce extraneous peaks.
How do the methyl and carboxylic acid groups influence the stability of the pyrazine ring?
The substituents on the pyrazine ring have a significant impact on its electronic properties and, consequently, its stability:
-
Pyrazine Ring: The pyrazine ring itself is an electron-poor (π-deficient) heterocycle due to the presence of the two electronegative nitrogen atoms.[10][11]
-
Methyl Groups (-CH3): The two methyl groups are electron-donating groups. They increase the electron density of the pyrazine ring, which can make it more susceptible to oxidative degradation but potentially more stable towards nucleophilic attack.[12][13]
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group. It decreases the electron density of the pyrazine ring, making it more resistant to oxidation but potentially more susceptible to nucleophilic attack.[12][13]
The interplay of these opposing electronic effects determines the overall reactivity and stability of the molecule.
Troubleshooting Guides
Guide 1: Managing Thermal Instability and Preventing Decarboxylation
Issue: Loss of compound integrity or the appearance of new, lower molecular weight peaks after heating.
Underlying Cause: Pyrazine carboxylic acids can undergo thermal decarboxylation, where the carboxylic acid group is lost as CO2.[1][2]
Troubleshooting Steps:
-
Avoid Excessive Heat:
-
When dissolving the compound, use minimal heat and do not exceed temperatures of 40-50°C for extended periods.
-
If heating is necessary for a reaction, perform a small-scale pilot experiment to assess the thermal stability under your specific conditions.
-
-
Storage:
-
Always store the solid compound and solutions at the recommended temperature of 2-8°C.[7]
-
-
Analytical Considerations:
-
If using Gas Chromatography (GC), be aware that the high temperatures of the injection port can cause on-column decarboxylation. Consider derivatization to a more stable ester or use a lower injection port temperature. Liquid Chromatography (LC) is generally the preferred method.
-
Visualizing the Problem:
Caption: Potential thermal decarboxylation of this compound.
Guide 2: Addressing Oxidative Degradation
Issue: Gradual loss of compound purity over time, even with proper storage, or rapid degradation in the presence of certain reagents.
Underlying Cause: The pyrazine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or contamination with metal ions that can catalyze oxidation.[3][4]
Troubleshooting Steps:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the presence of peroxides.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Metal Contamination: Use metal-free spatulas and glassware. If working with metal-containing reagents, be aware of their potential to catalyze oxidation.
-
Quench Oxidizing Agents: If your experimental procedure involves oxidizing agents, ensure they are completely quenched at the end of the reaction to prevent further degradation of your product.
Visualizing the Workflow:
Caption: Workflow to prevent oxidative degradation.
Guide 3: Ensuring Photostability
Issue: Degradation of the compound when solutions are left exposed to ambient or UV light.
Underlying Cause: Aromatic compounds, including those with carboxylic acid groups, can absorb light and undergo photodegradation, often through photooxidative pathways.[5]
Troubleshooting Steps:
-
Use Amber Glassware: Prepare and store solutions in amber-colored volumetric flasks and vials to block UV and visible light.
-
Protect from Light: When running experiments, wrap containers with aluminum foil or work in a darkened area if the compound is particularly light-sensitive.
-
Minimize Exposure Time: Prepare solutions fresh and minimize the time they are exposed to light before use.
Guide 4: Maintaining Stability in Solution (pH and Solvent Effects)
Issue: Compound degradation or precipitation when dissolved in certain buffers or solvents.
Underlying Cause: Extreme pH can catalyze degradation, and the choice of solvent can affect both solubility and stability.
Troubleshooting Steps:
-
pH Optimization:
-
For aqueous solutions, maintain a pH between 4 and 8. Avoid strongly acidic or basic conditions unless required for a specific reaction.
-
Buffer selection is important. Avoid buffers that may react with your compound.
-
-
Solvent Selection:
-
For stock solutions, consider using polar aprotic solvents like DMSO or DMF, where the compound is likely to be more stable than in aqueous solutions.
-
Be aware that pyrazines are generally soluble in water, ethanol, and acetone, but have low solubility in non-polar solvents like hexane.[8]
-
-
Solution Storage:
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
For aqueous working solutions, it is best to prepare them fresh daily.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[14][15][16][17]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H2O2)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a heating block at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using mass spectrometry and other spectroscopic techniques.
-
Propose degradation pathways based on the identified products.
Protocol 2: General Procedure for LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.[18][19][20][21][22]
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Parent Ion (Q1): Determine the m/z of the protonated molecule [M+H]+.
-
Product Ion (Q3): Determine the most stable and abundant fragment ion after collision-induced dissociation.
-
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the parent and product ions.
Sample Preparation:
-
For non-biological samples, a simple "dilute and shoot" approach may be sufficient.
-
For biological matrices like plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity: Decarboxylation [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijrpp.com [ijrpp.com]
- 16. pharmtech.com [pharmtech.com]
- 17. sgs.com [sgs.com]
- 18. benchchem.com [benchchem.com]
- 19. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrazines are not only crucial components in flavor and fragrance industries but are also key scaffolds in numerous pharmaceuticals, including anticancer and antibacterial agents.[1][2] However, their synthesis is often plagued by issues such as low yields, undesired side reactions, and purification difficulties.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles to empower you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for pyrazine synthesis?
A1: The foundational methods for pyrazine synthesis are the Staedel-Rugheimer (1876) and Gutknecht (1879) syntheses.[4][5] Both typically involve the self-condensation of an α-amino ketone to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[3][4][5] The primary difference lies in how the α-amino ketone is generated. The Staedel-Rugheimer method often starts with an α-halo ketone reacted with ammonia, while the Gutknecht synthesis typically involves the reduction of an α-oximino ketone.[3][5] Another classical approach is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[6][7]
Q2: Why is my pyrazine synthesis resulting in a very low yield?
A2: Low yields are a frequent challenge and can stem from multiple factors. Key areas to investigate include:
-
Reaction Temperature: Temperature is critical. For gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[3] For solution-phase reactions, excessive heat can promote polymerization or decomposition.[3][8]
-
Purity of Starting Materials: Impurities in reactants, such as aldol condensation products in solvents or decomposed α-dicarbonyl compounds, can initiate unwanted side reactions, significantly reducing the yield of the desired pyrazine.[3]
-
Catalyst and Base Selection: The choice of catalyst or base is crucial. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide substantially higher yields compared to other bases like NaOEt or tBuOK.[3][9] Catalyst loading must also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[3][9]
-
Oxidation Step: The final oxidation of the dihydropyrazine intermediate can be inefficient. While air oxidation is common, it can be slow or incomplete.[5] Screening other oxidizing agents like copper(II) salts or manganese dioxide (MnO₂) may be necessary.[10][11]
Q3: I'm synthesizing an unsymmetrically substituted pyrazine and getting a mixture of regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a classic problem when using two different α-amino ketones or an unsymmetrical diamine and dicarbonyl. The precursors can self-condense or react in different orientations.[12] To gain control, consider a more regioselective strategy. Modern methods often involve a stepwise approach, such as coupling an α-dicarbonyl with an allylamine, followed by controlled cyclization, or building the pyrazine core first and then introducing substituents via cross-coupling reactions.[12][13] Another strategy involves using precursors where one reactive site is temporarily blocked with a protecting group to direct the condensation.
Q4: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening?
A4: Dark coloration and polymerization are often signs of degradation or competing side reactions.[3] This can be caused by:
-
Over-oxidation: Using an overly strong oxidizing agent or excess oxidant can attack the newly formed pyrazine ring, leading to N-oxides or ring-opening products.[6]
-
High Temperatures: As mentioned, excessive heat can cause decomposition of sensitive intermediates or the final product.[3][8]
-
Air Sensitivity: Some intermediates, particularly the dihydropyrazine, can be sensitive to air and light, leading to polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Q5: How can I effectively purify my pyrazine product from the crude reaction mixture?
A5: Purification can be challenging due to the basic nature of pyrazines and the frequent presence of polar, structurally similar byproducts like imidazoles.[14][15]
-
Liquid-Liquid Extraction (LLE): Multiple extractions are often required. The choice of solvent is key; hexane can be effective for extracting pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[14][15] Solvents like MTBE or ethyl acetate may co-extract imidazoles, necessitating further purification.[14][15]
-
Column Chromatography: Silica gel chromatography is common. A gradient elution, often with a hexane/ethyl acetate system, can separate pyrazines based on their alkyl substitution.[14][16] Sometimes, passing the organic extract through a silica plug first can effectively remove highly polar impurities.[14][15]
-
Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be an effective initial purification step, leaving non-volatile impurities like imidazoles behind.[14][16]
Troubleshooting Guide: In-Depth Problem Solving
Problem 1: Consistently Low or No Product Yield
You've set up a classical pyrazine synthesis (e.g., Gutknecht or Staedel-Rugheimer) but are observing minimal to no desired product by TLC or GC-MS analysis.
Low yield is fundamentally a competition between the desired reaction rate and the rates of undesired pathways (decomposition, side reactions) or a failure of a key step to proceed. The primary checkpoints are the integrity of your starting materials, the reaction conditions that govern activation energy barriers, and the efficiency of each mechanistic step (condensation, cyclization, oxidation).
Caption: Troubleshooting logic for low pyrazine yield.
1. Validate Starting Materials:
-
α-Halo Ketones: These can be unstable. Check purity by NMR. If decomposition is evident, consider synthesizing fresh material.
-
1,2-Diamines & 1,2-Dicarbonyls: These can oxidize or polymerize on storage. Purify by distillation or recrystallization before use.[3]
2. Optimize Reaction Parameters (Tabulated Guide): The condensation step is often the most sensitive. A systematic optimization is crucial.
| Parameter | Issue | Recommended Action & Rationale |
| Temperature | Reaction may be too slow or degrading products. | Screen a range of temperatures (e.g., RT, 50°C, 80°C, 110°C). Lower temperatures can prevent polymerization, while higher temperatures may be needed to overcome activation energy. Monitor by TLC at each temperature.[3] |
| Base/Catalyst | Incorrect base strength or type can inhibit key deprotonation or condensation steps. | Screen a panel of bases (e.g., K₂CO₃, t-BuOK, KH). In some modern syntheses, specific bases like KH are superior.[3][9] The pKa of the base should be appropriate for the specific condensation mechanism. |
| Solvent | Solvent polarity affects reactant solubility and can mediate reaction pathways. | Test a range of solvents (e.g., Toluene, THF, Dioxane, Ethanol). Aprotic solvents may favor condensation, while protic solvents can participate in hydrogen bonding, altering reactivity.[1] |
| Concentration | Bimolecular reactions are concentration-dependent. | If self-condensation is desired, higher concentrations are generally better. For cross-condensations, slow addition of one reactant to the other can minimize unwanted self-condensation. |
3. Protocol: Screening Oxidizing Agents for Dihydropyrazine Aromatization
If LC-MS analysis indicates the presence of the dihydropyrazine intermediate but not the final product, the oxidation step is the bottleneck.
-
Setup: In parallel vials, dissolve the crude reaction mixture (assumed to contain the dihydropyrazine) in a suitable solvent (e.g., ethanol or toluene).
-
Reagent Addition: To each vial, add a different oxidizing agent:
-
Vial 1 (Control): Stir open to air.
-
Vial 2: Add 1.5 equivalents of Manganese Dioxide (MnO₂).
-
Vial 3: Add 1.5 equivalents of Copper(II) Sulfate (CuSO₄).
-
Vial 4: Bubble oxygen gas through the solution.
-
-
Monitoring: Stir all reactions at room temperature and monitor progress by TLC or GC-MS every 30 minutes for 4 hours.
-
Analysis: Compare the conversion rates to identify the most efficient oxidizing system for your specific substrate.
Problem 2: Difficulty in Product Isolation & Purification
Your reaction appears successful by crude analysis, but you are experiencing significant product loss during workup or cannot achieve separation from a persistent impurity.
Purification issues arise from unfavorable physical properties of the target molecule relative to byproducts or starting materials. Pyrazines are basic and can have moderate polarity, leading to co-elution with other nitrogen-containing heterocycles (like imidazoles) or poor extraction from aqueous phases.[12][14]
Caption: Decision workflow for optimizing pyrazine purification.
1. Enhance Liquid-Liquid Extraction (LLE):
-
pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 8). This deprotonates any pyrazinium salts, ensuring the neutral, more organosoluble form of your product is extracted.
-
Solvent Selection: As noted in the FAQ, solvent choice is critical for selectively isolating pyrazines.
| Extraction Solvent | Typical Target Pyrazines | Common Impurities Left in Aqueous Phase |
| Hexane | Less polar, alkyl-substituted pyrazines | Imidazoles, unreacted amino acids/ammonia |
| Dichloromethane (DCM) | Broad range of pyrazines | Inorganic salts |
| Ethyl Acetate (EtOAc) | More polar, functionalized pyrazines | May co-extract some polar byproducts |
2. Protocol: Troubleshooting Column Chromatography If your product co-elutes with an impurity on silica gel:
-
Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates acidic sites on the silica gel, preventing peak tailing and potentially improving the separation of basic compounds.
-
Switch Stationary Phase:
-
Alumina (Basic or Neutral): Alumina can offer a different selectivity profile compared to silica and is often a good choice for basic compounds.
-
Reverse-Phase (C18): For very polar pyrazines, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase may provide the best separation.[14][16]
-
-
Attempt Derivatization: If all else fails, consider a temporary derivatization of your product to drastically change its polarity for separation, followed by a deprotection step. This is a last resort but can be effective for particularly challenging separations.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine synthesis [organic-chemistry.org]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,6-Dimethylpyrazine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,6-Dimethylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to pilot and production scales. As a key intermediate in the development of pharmaceuticals, ensuring a robust, safe, and efficient synthesis is paramount[1]. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and process safety.
Synthesis Overview: The Selective Oxidation Pathway
The most prevalent and industrially relevant route to this compound is the selective oxidation of one of the methyl groups of the readily available precursor, 2,5-dimethylpyrazine[2][3][4]. The primary challenge lies in achieving high selectivity for the mono-acid without over-oxidizing to the di-acid byproduct, pyrazine-2,5-dicarboxylic acid[5]. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed, necessitating careful control of reaction conditions to manage both selectivity and exothermicity[6][7].
An alternative patented approach involves a multi-step sequence: N-oxidation of the pyrazine ring, rearrangement with acetic anhydride, and subsequent hydrolysis and oxidation[3][5]. While potentially offering different selectivity profiles, this guide will focus on the more direct, yet challenging, permanganate oxidation route due to its frequent citation for industrial application.
Caption: Primary synthetic pathway via selective oxidation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield & Incomplete Conversion
Question: My reaction has stalled, showing low conversion of the 2,5-dimethylpyrazine starting material. What are the potential causes and how can I improve the yield?
Answer: Low conversion is a common scale-up challenge and can be attributed to several factors:
-
Insufficient Oxidant: The stoichiometry of KMnO₄ is critical. On a larger scale, poor mixing can lead to localized consumption of the oxidant, leaving unreacted starting material. Ensure vigorous agitation is maintained throughout the addition to keep the heterogeneous mixture well-dispersed. The reaction requires at least 2 equivalents of KMnO₄ per methyl group oxidized.
-
Poor Mass Transfer: This is a classic scale-up problem. The reaction is often multiphasic (solid KMnO₄, aqueous solution, organic starting material).
-
Phase Transfer Catalysis: Consider the use of a phase-transfer catalyst (PTC) like cetyltrimethylammonium bromide (CTAB). PTCs can significantly improve reaction rates and yields by transporting the permanganate ion into the organic phase where the pyrazine is more soluble[8].
-
Agitation: The efficiency of your stirring apparatus (impeller type, speed, baffling) becomes crucial at scale. Ensure the reactor is designed to handle solid suspensions effectively.
-
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they may also promote decomposition of the permanganate and lead to side reactions. The optimal temperature is often a balance, typically maintained between 50-80°C[6]. A reaction that is too cold will be sluggish.
-
pH Drift: The pH of the reaction medium can influence the oxidation potential of permanganate. While typically run under neutral to slightly alkaline aqueous conditions, significant pH shifts can affect the reaction rate. Monitor the pH during the reaction.
| Parameter | Recommendation for Scale-Up | Rationale |
| Agitation | Use high-torque overhead stirrer with appropriate impeller (e.g., pitched-blade turbine). Ensure good solid suspension. | Prevents settling of KMnO₄ and improves contact between reactants. |
| KMnO₄ Addition | Add as a solution or in controlled portions as a solid. Avoid dumping all at once. | Manages the exotherm and ensures a steady reaction rate. |
| Temperature | Maintain a consistent internal temperature (e.g., 50-80°C) using a reactor jacket. | Balances reaction rate against oxidant decomposition and side reactions[6]. |
| Additives | Consider a phase-transfer catalyst (PTC) if reaction rates are slow. | Enhances the rate of multiphase reactions[8]. |
Issue 2: Poor Selectivity & Over-oxidation
Question: My analysis shows a significant amount of the pyrazine-2,5-dicarboxylic acid byproduct. How can I improve selectivity for the desired mono-acid?
Answer: This is the central challenge of this synthesis. The desired mono-acid product is also susceptible to oxidation, often at a rate comparable to the starting material.
-
Control of Stoichiometry: Limiting the amount of KMnO₄ is the most direct way to reduce over-oxidation. However, this often leads to incomplete conversion of the starting material. A slight excess of oxidant is typically required, making other control measures necessary.
-
Reaction Temperature: High local temperatures (hot spots) due to poor mixing and rapid, exothermic oxidation can dramatically decrease selectivity. Slow, controlled addition of the oxidant is critical for large-scale batches to allow the reactor's cooling system to dissipate the heat effectively.
-
Use of Inhibitors: Some patented procedures describe the use of "inhibitors" to prevent the second oxidation[5][6]. While the exact nature of these inhibitors is proprietary, this suggests that additives can modulate the reactivity. This could involve agents that selectively chelate or deactivate the active manganese species once the first oxidation has occurred.
-
Reaction Quenching: As the reaction nears completion, promptly quench it to prevent further oxidation of the product. This can be done by adding a reducing agent like sodium bisulfite until the purple color of permanganate is discharged.
Caption: Workflow for troubleshooting poor selectivity.
Issue 3: Work-up & Purification
Question: I'm struggling with the filtration of the fine manganese dioxide (MnO₂) sludge, and my final product purity is low after crystallization. What are the best practices for work-up and purification?
Answer: The work-up of permanganate oxidations is notoriously challenging at scale.
-
MnO₂ Removal:
-
Hot Filtration: The MnO₂ byproduct must be removed by filtration. Performing this filtration while the reaction mixture is still hot is crucial, as the desired product is typically dissolved in the aqueous solution[6].
-
Filter Aids: On a larger scale, the fine MnO₂ particles can quickly clog filter media. Using a filter aid like Celite® (diatomaceous earth) is essential. A pad of the filter aid should be prepared on the filter before beginning the filtration.
-
Washing: Thoroughly wash the MnO₂ filter cake with hot water to recover any occluded product. Combine the washings with the main filtrate.
-
-
Product Isolation and Purification:
-
Acidification: The product is isolated from the combined aqueous filtrate by acidification. Carefully add a mineral acid (e.g., HCl or H₂SO₄) to lower the pH, which protonates the carboxylate and causes the carboxylic acid to precipitate[9].
-
Controlled Crystallization: Avoid "crashing out" the product by adding the acid too quickly or cooling too rapidly. This can trap impurities. A slower acidification and cooling profile will yield a more easily filterable solid with higher purity.
-
Recrystallization: If purity is still an issue, recrystallization is necessary. Solvents such as aqueous ethanol, acetone-water mixtures, or dilute HCl have been reported for pyrazine carboxylic acids[10][11]. The choice of solvent will depend on the impurity profile.
-
Extraction: If the product has some solubility in the acidified aqueous layer, an extraction with a suitable organic solvent (e.g., ethyl acetate, butanone) may be necessary to maximize recovery before or after initial crystallization[9].
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are recommended for monitoring reaction progress and final product purity? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It can effectively separate the starting material, the desired mono-acid product, and the di-acid byproduct, allowing for quantitative monitoring of the reaction progress and assessment of final purity. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation, ¹H NMR and ¹³C NMR are standard.
Q2: Are there safer, alternative oxidizing agents to potassium permanganate for scale-up? A2: While KMnO₄ is common, its use at scale has inherent safety risks due to large exotherms and the production of solid waste. Alternative, greener approaches are being explored. Catalytic oxidation using hydrogen peroxide with a tungsten-based catalyst (e.g., sodium tungstate) is a known method for N-oxidation and subsequent rearrangement, which can be a pathway to the target molecule[3][5]. Biocatalytic methods using microorganisms or isolated enzymes are also an area of active research for pyrazine functionalization, though they may not yet be mature for large-scale production[12].
Q3: What are the key safety considerations when running this oxidation on a multi-kilogram scale? A3:
-
Thermal Hazard: The oxidation is highly exothermic. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and ensure the reactor's cooling capacity is sufficient to prevent a thermal runaway.
-
Gas Evolution: Although not the primary reaction, decomposition of permanganate can release oxygen, potentially leading to a pressure increase in a closed system. The reactor must be adequately vented.
-
MnO₂ Waste: Manganese dioxide is a heavy metal waste product and must be disposed of according to environmental regulations.
-
Handling KMnO₄: Potassium permanganate is a strong oxidizer and poses a fire and explosion risk if it comes into contact with organic materials. Proper handling procedures and personal protective equipment (PPE) are mandatory.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes and must be adapted and optimized for specific laboratory or plant conditions. A full risk assessment must be conducted before implementation.
Objective: To synthesize this compound from 2,5-dimethylpyrazine via potassium permanganate oxidation.
Materials:
-
2,5-Dimethylpyrazine (1.0 eq)
-
Potassium Permanganate (KMnO₄) (2.2 eq)
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl, concentrated)
-
Celite® (Filter Aid)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor equipped with an overhead stirrer, thermocouple, addition funnel (or solids charging port), and reflux condenser with 2,5-dimethylpyrazine and water. Begin vigorous agitation. Heat the mixture to 60-70°C.
-
Oxidant Addition: Slowly add solid potassium permanganate in portions over 2-4 hours, carefully monitoring the internal temperature. Maintain the temperature between 70-80°C using external cooling. A purple color should persist in the mixture.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 75°C for an additional 1-2 hours, or until HPLC analysis shows consumption of the starting material to the desired level.
-
Work-up & Filtration:
-
Cool the reaction mixture slightly to ~60°C.
-
Quench any remaining KMnO₄ by cautiously adding a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged and a brown slurry of MnO₂ remains.
-
Prepare a filter with a 1-2 inch pad of Celite®.
-
Filter the hot reaction mixture through the Celite® pad.
-
Wash the filter cake thoroughly with several portions of hot water. Combine the filtrate and washes.
-
-
Product Isolation:
-
Transfer the combined filtrate to a clean vessel and cool to room temperature.
-
Slowly add concentrated HCl with stirring to adjust the pH to ~2-3.
-
A precipitate should form. Cool the mixture to 0-5°C and stir for 1-2 hours to complete crystallization.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the cake with cold water.
-
Dry the product under vacuum. If required, recrystallize from a suitable solvent system (e.g., 20% HCl) to achieve the desired purity[10].
-
References
- 1. This compound [myskinrecipes.com]
- 2. journals.asm.org [journals.asm.org]
- 3. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 4. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,6-Dimethylpyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3,6-Dimethylpyrazine-2-carboxylic acid, a key intermediate and potential metabolite in various chemical and biological systems. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the validation process, grounded in scientific principles and regulatory expectations.
Introduction to this compound and the Imperative for Validated Assays
This compound belongs to the pyrazine class of heterocyclic compounds, which are significant in the flavor, fragrance, and pharmaceutical industries. Its accurate quantification is critical in various contexts, including as a potential impurity in active pharmaceutical ingredients (APIs), a metabolite in biological matrices, or a key component in synthetic pathways. The validation of an analytical method demonstrates its suitability for its intended purpose, a requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2]
This guide will focus on a primary analytical technique, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and compare its performance with alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of Analytical Method Validation
The foundation of a reliable analytical method lies in the thorough validation of its performance characteristics. The internationally recognized ICH Q2(R1) guideline provides a framework for this process, outlining key parameters that must be assessed.[1]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Primary Analytical Method: UHPLC-MS/MS
Given the polar nature and potential for low concentrations of this compound in complex matrices, UHPLC-MS/MS stands out as the premier analytical choice due to its high sensitivity, selectivity, and speed. A recent study identified this compound as a metabolite of 2,3,5-trimethylpyrazine in human urine, employing a stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC-MS/MS) method for its quantification.[3]
Rationale for UHPLC-MS/MS Selection
The selection of UHPLC-MS/MS is underpinned by several key advantages:
-
High Sensitivity: Tandem mass spectrometry allows for the detection of picogram to femtogram levels of the analyte, which is crucial for metabolite or impurity analysis.
-
Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, ensuring that the signal is specific to the analyte of interest.
-
Versatility: The method can be adapted for various matrices, from pharmaceutical formulations to biological fluids like plasma and urine.
-
Speed: UHPLC systems offer faster analysis times compared to conventional HPLC, increasing sample throughput.
Experimental Workflow for UHPLC-MS/MS Validation
The following diagram illustrates a typical workflow for the validation of a UHPLC-MS/MS method for this compound.
Caption: A logical workflow for the development and validation of a UHPLC-MS/MS method.
Detailed Experimental Protocol: UHPLC-MS/MS
This protocol is a representative example for the quantification of this compound in a pharmaceutical drug substance.
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Reagents and Materials:
-
Reference standard of this compound (≥98% purity).
-
Stable isotope-labeled internal standard (IS), e.g., 3,6-Dimethylpyrazine-d6-2-carboxylic acid.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
5. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., diluent for drug substance analysis) with known concentrations of the analyte and a fixed concentration of the IS.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Sample Preparation: Dissolve the drug substance in a suitable diluent, add the IS, and vortex.
Comparison with Alternative Analytical Methods
While UHPLC-MS/MS is often the preferred method, other techniques like HPLC-UV and GC-MS can be viable alternatives depending on the specific analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. For a molecule like this compound, which contains a chromophore, UV detection is feasible.
Advantages:
-
Lower cost and complexity compared to MS.
-
Robust and reliable for routine analysis.
-
Simpler method development.
Disadvantages:
-
Lower sensitivity compared to MS.
-
Potential for interference from co-eluting impurities that also absorb at the analytical wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, for a polar and relatively non-volatile compound like a carboxylic acid, derivatization is typically required to increase its volatility and thermal stability.[4]
Advantages:
-
High chromatographic resolution.
-
Excellent sensitivity and selectivity with MS detection.
Disadvantages:
-
Requires derivatization, which adds a step to sample preparation and can introduce variability.
-
Not suitable for thermally labile compounds.
Comparative Performance Data
The following table provides a comparative summary of the expected performance of these three analytical techniques for the analysis of this compound.
| Performance Parameter | UHPLC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Specificity | Excellent | Good | Excellent |
| LOD/LOQ | Very Low (pg/mL range) | Moderate (ng/mL to µg/mL range) | Low (pg to ng level on column) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 90-110% |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost | High | Low | Moderate |
Establishing a Stability-Indicating Method: The Role of Forced Degradation
A crucial aspect of validating an analytical method for pharmaceuticals is demonstrating its stability-indicating capability. This is achieved through forced degradation (stress testing) studies, where the drug substance is subjected to harsh conditions to generate potential degradation products.[5]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies to establish a stability-indicating method.
Potential Degradation Pathways
For pyrazine carboxylic acids, potential degradation pathways under stress conditions may include:
-
Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.
-
Hydrolysis: While the pyrazine ring is generally stable, extreme pH and heat could lead to ring opening.
-
Oxidation: The pyrazine ring and methyl groups could be susceptible to oxidation.
The analytical method must be able to separate the intact this compound from all significant degradation products.
Conclusion and Recommendations
The validation of analytical methods is a critical, multi-faceted process that ensures the generation of reliable and accurate data. For the quantification of this compound, a UHPLC-MS/MS method is strongly recommended as the primary choice, especially for applications requiring high sensitivity and selectivity, such as in bioanalysis or for trace impurity determination. The method's performance should be rigorously validated according to ICH guidelines, including a comprehensive assessment of its stability-indicating capabilities through forced degradation studies.
While HPLC-UV and GC-MS offer viable alternatives for specific applications, their limitations in terms of sensitivity and sample preparation complexity, respectively, should be carefully considered. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation.
This guide provides a foundational framework for approaching the validation of analytical methods for this compound. It is imperative that researchers and scientists adapt and tailor these principles to their specific needs, ensuring that their analytical data is scientifically sound and meets the stringent requirements of the pharmaceutical industry.
References
A Comparative Guide to 3,6-Dimethylpyrazine-2-carboxylic Acid and Other Pyrazine Derivatives for Researchers and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug discovery.[1][2] This guide provides an in-depth comparison of 3,6-Dimethylpyrazine-2-carboxylic acid with other key pyrazine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a comprehensive overview for researchers and drug development professionals.
The Pyrazine Core: A Hub of Biological Activity
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets. Furthermore, the pyrazine ring is relatively resistant to metabolic degradation, contributing to the pharmacokinetic profile of drug candidates.[4]
Structural Comparison of Key Pyrazine Derivatives
This guide will focus on the comparison of this compound with other notable pyrazine derivatives that have been the subject of biological investigation. The selected compounds represent key structural variations on the pyrazine core, allowing for an exploration of how different substituents influence their biological activity.
Caption: Key Pyrazine Derivatives for Comparison.
Comparative Biological Performance: Insights from Analogs
Antimicrobial Activity
Pyrazine derivatives have long been a focus of antimicrobial research, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[5] The antimicrobial activity of pyrazine carboxylic acids and their derivatives is often attributed to their ability to disrupt cellular processes in pathogens.
Table 1: Comparative Antimycobacterial Activity of Pyrazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 8 | [1] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 3.13 | [6] |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 (65% inhibition) | [7] |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 1.56 | [3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
The data in Table 1 highlights that substitutions on the pyrazine ring and the carboxamide group can significantly modulate the antimycobacterial activity. For instance, the introduction of a trifluoromethylphenyl group in 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide leads to potent activity against M. tuberculosis.[6] Similarly, specific benzylamino substitutions at the 3-position of the pyrazine ring have been shown to yield compounds with low micromolar MIC values.[3] While data for this compound is not available in these comparative studies, the general trend suggests that lipophilic substitutions can enhance antimycobacterial potency.
Anticancer Activity
The anticancer potential of pyrazine derivatives is an active area of research.[8] These compounds can exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) and other signaling pathways involved in cancer cell proliferation.[8]
Table 2: Comparative Cytotoxic Activity of Pyrazine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e][1][8][9]triazine Sulfonamide Derivative | MCF-7 (Breast Cancer) | 1.05 | [9] |
| Pyrazolo[4,3-e][1][8][9]triazine Sulfonamide Derivative | HeLa (Cervical Cancer) | 1.28 | [9] |
| 3-Aminopyrazine-2-carboxamide Derivative | A549 (Lung Cancer) | 8.23 | [2] |
| 3-Aminopyrazine-2-carboxamide Derivative | MCF-7 (Breast Cancer) | 5.59 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 2 demonstrates the potential of pyrazine-based compounds as anticancer agents. Fused pyrazine ring systems, such as pyrazolotriazine sulfonamides, have shown low micromolar IC50 values against breast and cervical cancer cell lines.[9] Aminopyrazine-2-carboxamide derivatives have also exhibited notable cytotoxicity against various cancer cell lines.[2] The specific substitutions on the pyrazine and attached functionalities play a critical role in determining the potency and selectivity of these compounds.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison of this compound with other derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compounds (e.g., this compound and other pyrazine derivatives) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other pyrazine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can then be calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine derivatives is intricately linked to the nature and position of substituents on the pyrazine ring. Analysis of the available data provides the following SAR insights:
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of alkyl or halogenated phenyl groups, can enhance the antimycobacterial activity of pyrazine carboxamides.[5][10] This is likely due to improved cell wall penetration.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is crucial for interaction with biological targets. The carboxamide moiety in many active pyrazine derivatives is a key pharmacophoric feature.
-
Electronic Effects: Electron-withdrawing groups on the pyrazine ring can influence the overall electronic distribution of the molecule, potentially affecting its binding affinity to target proteins.
For this compound, the two methyl groups are expected to increase its lipophilicity compared to the parent pyrazinoic acid. This modification could potentially influence its cell permeability and biological activity. However, without direct experimental data, this remains a hypothesis that warrants further investigation.
Conclusion and Future Directions
While a direct, comprehensive comparison of the biological performance of this compound with a wide array of other pyrazine derivatives is not yet available in the scientific literature, this guide provides a framework for such an evaluation. By examining the known activities of structurally related compounds, we can appreciate the therapeutic potential of the pyrazine scaffold. The provided experimental protocols offer a standardized approach for researchers to generate the necessary comparative data.
Future research should focus on the systematic evaluation of this compound and other simple pyrazine carboxylic acids in a panel of antimicrobial and anticancer assays. Such studies will be invaluable in elucidating the precise structure-activity relationships and identifying promising lead compounds for further development. The continued exploration of the chemical space around the pyrazine core holds significant promise for the discovery of novel and effective therapeutic agents.
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Data Validation of 3,6-Dimethylpyrazine-2-carboxylic Acid
This guide provides a comprehensive framework for the robust validation of spectral data for 3,6-Dimethylpyrazine-2-carboxylic acid, a critical process for ensuring data integrity in research, development, and quality control. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deeper understanding of the causality behind validation workflows, grounded in authoritative standards and field-proven insights.
Part 1: The Imperative of Spectral Validation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. This compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂) is a heterocyclic building block whose unique electronic and structural characteristics demand a multi-faceted analytical approach.[1] Flawed or incomplete spectral validation can lead to catastrophic downstream consequences, including compromised biological data, failed batches, and significant regulatory delays.
This guide establishes a self-validating system where orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are synergistically employed. The objective is not merely to collect spectra but to build an unshakeable, data-driven case for the structure and purity of the analyte, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines.[2][3][4]
References
A Senior Application Scientist's Comparative Guide to Pyrazine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry. The inherent aromatic stabilization and the electron-deficient nature of the pyrazine ring, imparted by the two nitrogen atoms at the 1 and 4 positions, bestow unique physicochemical properties upon these heterocycles.[1][2] Consequently, the efficient and selective synthesis of substituted pyrazines is a critical endeavor for chemists in both academic and industrial settings.
This guide provides a comparative analysis of established and modern methods for pyrazine synthesis. As a Senior Application Scientist, my goal is to not only present protocols but to delve into the mechanistic underpinnings and practical considerations of each method, empowering you to make informed decisions for your specific synthetic challenges.
Classical Approaches to Pyrazine Synthesis: Building the Foundation
The cornerstone of pyrazine synthesis lies in the formation of the dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3] Two classical, name reactions, the Staedel-Rugheimer and Gutknecht syntheses, have long been the workhorses for accessing this heterocyclic core.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
The Staedel-Rugheimer synthesis is one of the oldest and most direct methods for preparing pyrazines.[1][4] It involves the reaction of an α-haloketone with an excess of ammonia.[1][5] The ammonia serves as both a nucleophile to displace the halide and a base to promote the subsequent condensation.
Mechanism and Rationale:
The reaction proceeds through the initial formation of an α-amino ketone from the corresponding α-haloketone and ammonia.[1] This α-amino ketone is the key intermediate, which then undergoes self-condensation. Two molecules of the α-amino ketone react in a head-to-tail fashion to form a dihydropyrazine intermediate.[6] This intermediate is unstable and readily oxidized to the aromatic pyrazine.[5] The oxidation can often be achieved simply by bubbling air through the reaction mixture, although other oxidizing agents can be employed for more controlled and efficient conversion.[5]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
-
Step 1: Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel.
-
Step 2: Ammonolysis and Condensation: While stirring, bubble ammonia gas through the solution or add an excess of aqueous ammonia. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The α-aminoacetophenone forms in situ and spontaneously begins to condense.
-
Step 3: Oxidation: The dihydropyrazine intermediate forms as the condensation proceeds. To facilitate oxidation to the aromatic pyrazine, bubble air through the reaction mixture or add a suitable oxidizing agent such as hydrogen peroxide.[7]
-
Step 4: Isolation and Purification: The 2,5-diphenylpyrazine often precipitates from the reaction mixture upon cooling. Collect the solid product by filtration and wash it with cold ethanol. Recrystallization from a suitable solvent like ethanol can be performed to obtain the pure product.[7]
Advantages:
-
Simplicity: It is a relatively straightforward one-pot reaction.
-
Readily Available Starting Materials: α-haloketones are often commercially available or easily prepared.
Disadvantages:
-
Limited Scope: The reaction is generally limited to the synthesis of symmetrical pyrazines. The use of two different α-haloketones will lead to a mixture of products that can be difficult to separate.[4]
-
Harsh Conditions: The use of excess ammonia and sometimes elevated temperatures can be considered harsh.[7]
-
Byproduct Formation: Side reactions, such as the formation of polymeric materials, can lead to lower yields and difficult purification.
Data Presentation: Staedel-Rugheimer Synthesis
| Starting Material | Product | Yield (%) | Reference |
| 2-Chloroacetophenone | 2,5-Diphenylpyrazine | Variable | [1][5] |
Note: Specific yield data for a range of substrates is not consistently reported in the literature for this classical method, with many sources describing it as having variable or sometimes low yields.
Workflow Diagram: Staedel-Rugheimer Pyrazine Synthesis
Caption: Staedel-Rugheimer pyrazine synthesis workflow.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis offers a more versatile approach to pyrazine synthesis by generating the key α-amino ketone intermediate from a different starting material: an α-oximino ketone (or isonitroso ketone).[1][8]
Mechanism and Rationale:
The synthesis begins with the nitrosation of a ketone, typically using an alkyl nitrite or sodium nitrite in the presence of acid, to form an α-oximino ketone.[9] This intermediate is then reduced to the corresponding α-amino ketone.[8] Common reducing agents include zinc dust in acetic acid or catalytic hydrogenation.[5] Similar to the Staedel-Rugheimer synthesis, the α-amino ketone then undergoes spontaneous dimerization to a dihydropyrazine, which is subsequently oxidized to the final pyrazine product.[8][9] The oxidation can be achieved with mild oxidizing agents like copper(II) sulfate or even atmospheric oxygen.[8]
Experimental Protocol: General Procedure
-
Step 1: Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent such as ethanol. Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite along with an acid (e.g., HCl). Stir the mixture at room temperature until the reaction is complete, monitoring by TLC. Isolate the crude α-oximino ketone via extraction.
-
Step 2: Reduction and Dimerization: Dissolve the α-oximino ketone in a solvent like ethanol or acetic acid. Add a reducing agent, such as zinc dust, or perform catalytic hydrogenation (e.g., H₂/Pd-C). The reduction of the oxime to the amine is followed by spontaneous dimerization to the dihydropyrazine.
-
Step 3: Oxidation: To the solution containing the dihydropyrazine, add an oxidizing agent like copper(II) sulfate or allow for air oxidation, which may require heating to drive the reaction to completion.
-
Step 4: Workup and Purification: After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent. Purify the crude product by distillation or column chromatography.[7]
Advantages:
-
Versatility: This method allows for the synthesis of a wider range of substituted pyrazines compared to the Staedel-Rugheimer synthesis, as the starting ketones are more varied than α-haloketones.
-
Milder Conditions: In some cases, the reaction conditions can be milder than those of the Staedel-Rugheimer synthesis.
Disadvantages:
-
Multi-step Process: The synthesis involves at least two distinct chemical transformations (nitrosation and reduction-dimerization-oxidation).
-
Regioselectivity Issues: When using unsymmetrical ketones, the formation of regioisomeric α-oximino ketones can lead to a mixture of pyrazine products.[4]
Data Presentation: Gutknecht Synthesis
| Starting Ketone | Product | Yield (%) | Reference |
| Diethyl ketone | 2,3,5,6-Tetramethylpyrazine | Moderate | [8][9] |
| Acetophenone | 2,5-Diphenylpyrazine | Moderate | [1][8] |
Workflow Diagram: Gutknecht Pyrazine Synthesis
Caption: Gutknecht pyrazine synthesis workflow.
Condensation of 1,2-Dicarbonyls with 1,2-Diamines
A more convergent and widely applicable method for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[3] This approach allows for the synthesis of both symmetrical and unsymmetrical pyrazines with greater control over the substitution pattern.
Mechanism and Rationale:
The reaction proceeds via a double condensation between the two carbonyl groups of the dicarbonyl compound and the two amino groups of the diamine.[1] This condensation results in the formation of a dihydropyrazine intermediate with the elimination of two molecules of water.[6] The final step is the oxidation of the dihydropyrazine to the aromatic pyrazine.[3] A variety of oxidizing agents can be used, including copper(II) oxide or manganese oxide, and in some cases, air oxidation is sufficient.[3]
Experimental Protocol: General Procedure
-
Step 1: Condensation: In a suitable solvent such as ethanol or methanol, combine the 1,2-dicarbonyl compound and the 1,2-diamine. The reaction is often carried out at room temperature or with gentle heating.
-
Step 2: Oxidation: After the condensation is complete (monitored by TLC), introduce an oxidizing agent to the reaction mixture. For example, copper chromite at elevated temperatures (e.g., 300 °C) can be used.[6]
-
Step 3: Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can be purified by column chromatography, distillation, or recrystallization.
Advantages:
-
High Versatility: This method allows for the synthesis of a wide variety of substituted pyrazines by varying both the 1,2-dicarbonyl and the 1,2-diamine starting materials. This is particularly useful for accessing unsymmetrically substituted pyrazines.
-
Good Yields: In many cases, this method provides good to excellent yields of the desired pyrazine.
Disadvantages:
-
Availability of Starting Materials: The availability of specific substituted 1,2-dicarbonyls and 1,2-diamines may be a limiting factor.
-
Regioselectivity: When using unsymmetrical 1,2-dicarbonyls and/or 1,2-diamines, the formation of regioisomers is possible, which may require careful reaction optimization or chromatographic separation.[4]
Data Presentation: Condensation of 1,2-Dicarbonyls and 1,2-Diamines
| 1,2-Dicarbonyl | 1,2-Diamine | Product | Yield (%) | Reference |
| Glyoxal | Ethylenediamine | Pyrazine | Good | [3] |
| Diacetyl (2,3-Butanedione) | Ethylenediamine | 2,3-Dimethylpyrazine | Good | [3] |
| Benzil | Ethylenediamine | 2,3-Diphenylpyrazine | Good | [3] |
Workflow Diagram: Condensation of 1,2-Dicarbonyl and 1,2-Diamine
Caption: Pyrazine synthesis via dicarbonyl and diamine condensation.
Modern Synthetic Approaches
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for pyrazine synthesis. These modern approaches often utilize catalytic systems and alternative energy sources to overcome the limitations of classical methods.
Manganese-Catalyzed Dehydrogenative Coupling
A notable advancement in pyrazine synthesis is the use of earth-abundant metal catalysts, such as manganese, to promote the dehydrogenative coupling of 2-amino alcohols.[10][11] This method offers a highly atom-economical route to symmetrically substituted 2,5-dialkylpyrazines.[11]
Mechanism and Rationale:
The proposed mechanism involves the manganese-catalyzed dehydrogenation of the 2-amino alcohol to form an intermediate aldehyde.[10] This aldehyde then undergoes self-coupling with another molecule of the amino alcohol, leading to the formation of a dihydropyrazine intermediate with the elimination of water.[10] The dihydropyrazine is then rapidly dehydrogenated by the manganese catalyst to yield the aromatic pyrazine, with the liberation of hydrogen gas and water as the only byproducts.[11]
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines
-
Reactants: A 2-amino alcohol, a manganese pincer complex catalyst (e.g., 2 mol%), and a base (e.g., KH, 3 mol%) in a suitable solvent like toluene.
-
Conditions: The reaction mixture is typically heated at elevated temperatures (e.g., 150 °C) in a closed system for a specified period (e.g., 24 hours).[11]
-
Workup: After the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Advantages:
-
Atom Economy: This method is highly atom-economical, producing only water and hydrogen gas as byproducts.[11]
-
Sustainability: The use of an earth-abundant and non-precious metal catalyst like manganese makes this a more sustainable approach.[11]
-
Good to Excellent Yields: This method often provides high yields for a range of 2-amino alcohols.[11]
Disadvantages:
-
Limited to Symmetrical Pyrazines: This method is primarily suited for the synthesis of 2,5-disubstituted symmetrical pyrazines.
-
Requires Specific Catalysts: The synthesis requires the preparation or purchase of a specific manganese pincer complex.
-
High Temperatures: The reaction typically requires high temperatures.[11]
Data Presentation: Manganese-Catalyzed Dehydrogenative Coupling of 2-Amino Alcohols
| 2-Amino Alcohol | Product | Yield (%) | Reference |
| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | [11] |
| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 | [11] |
| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 | [11] |
| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | [11] |
| 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | [11] |
| 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 | [11] |
Workflow Diagram: Manganese-Catalyzed Dehydrogenative Coupling
Caption: Manganese-catalyzed pyrazine synthesis workflow.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[2][12] In the context of pyrazine synthesis, microwave assistance can be applied to classical condensation reactions to enhance their efficiency.[13]
Mechanism and Rationale:
Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[13] This can significantly accelerate the rate of condensation and subsequent oxidation steps in pyrazine synthesis. The underlying chemical mechanism of the condensation reaction remains the same as in conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines
-
Reactants: Ammonium formate and a monosaccharide (e.g., fructose) in a sealed microwave vial.
-
Conditions: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a short duration. For instance, reactions can reach maximum yield in less than 3 minutes at 120 °C.[13]
-
Workup: After cooling, the product mixture can be directly analyzed or subjected to purification.
Advantages:
-
Rapid Reaction Times: Microwave-assisted synthesis can reduce reaction times from hours to minutes.[12][13]
-
Improved Yields: In many cases, microwave heating can lead to higher yields compared to conventional heating methods.[2]
-
Greener Approach: The reduced reaction times and often solvent-free or reduced-solvent conditions contribute to a greener synthetic protocol.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: Scaling up microwave reactions can sometimes be challenging.
-
Potential for Degradation: The rapid heating can sometimes lead to product degradation if not carefully controlled.[13]
Data Presentation: Microwave-Assisted Pyrazine Synthesis
| Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ammonium Formate + Fructose | 120 | < 3 min | up to 37.2 | [13] |
| 2-Aminopyridine/pyrazine + Isonitrile + Benzaldehyde | 150 | 10 min | >80 | [13] |
Workflow Diagram: Microwave-Assisted Pyrazine Synthesis
Caption: Microwave-assisted pyrazine synthesis workflow.
Comparative Summary of Pyrazine Synthesis Methods
| Method | Starting Materials | Key Intermediates | Typical Yields | Advantages | Disadvantages |
| Staedel-Rugheimer | α-Haloketone, Ammonia | α-Amino ketone, Dihydropyrazine | Variable, often low to moderate | Simple, one-pot | Limited scope (symmetrical), harsh conditions, byproducts |
| Gutknecht | Ketone, Nitrosating agent | α-Oximino ketone, α-Amino ketone, Dihydropyrazine | Moderate | Versatile starting materials | Multi-step, potential for regioisomers |
| Condensation | 1,2-Dicarbonyl, 1,2-Diamine | Dihydropyrazine | Good to Excellent | High versatility, good for unsymmetrical pyrazines | Starting material availability, potential for regioisomers |
| Mn-Catalyzed | 2-Amino alcohol | Aldehyde, Dihydropyrazine | Good to Excellent | High atom economy, sustainable catalyst | Limited to symmetrical pyrazines, requires specific catalyst, high temp. |
| Microwave-Assisted | Various (e.g., dicarbonyls, diamines) | Varies with reaction | Good to Excellent | Rapid reactions, often higher yields, greener | Specialized equipment, potential for degradation |
Conclusion and Future Outlook
The synthesis of pyrazines has evolved from classical, century-old methods to modern, highly efficient catalytic and microwave-assisted protocols. While the Staedel-Rugheimer and Gutknecht syntheses remain of historical and academic importance, the condensation of 1,2-dicarbonyls with 1,2-diamines offers a more versatile and generally higher-yielding approach for accessing a wide range of pyrazine derivatives.
For the synthesis of symmetrical 2,5-disubstituted pyrazines, the manganese-catalyzed dehydrogenative coupling of 2-amino alcohols represents a significant step forward in terms of sustainability and atom economy. Furthermore, the application of microwave irradiation has demonstrated its potential to dramatically accelerate reaction times and improve yields for various pyrazine syntheses.
The choice of the optimal synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and considerations of efficiency and sustainability. As research in this area continues, we can anticipate the development of even more selective, efficient, and environmentally benign methods for the construction of this important heterocyclic scaffold, further enabling advancements in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 9. Gutknecht Condensation | CoLab [colab.ws]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Pyrazine Analysis
Introduction: The Analytical Imperative for Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds critical to the flavor and aroma profiles of many food, beverage, and pharmaceutical products.[1][2] Formed during thermal processes like roasting or baking via the Maillard reaction, they impart characteristic nutty, roasted, and cocoa-like notes.[3][4] Beyond sensory attributes, their presence can be indicative of processing history and product quality. In pharmaceutical applications, pyrazine moieties are integral to numerous active pharmaceutical ingredients (APIs).[2][5] Consequently, the accurate and robust quantification of pyrazines is a non-negotiable aspect of quality control, process validation, and research and development.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for pyrazine analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As we shall see, the choice is not merely about which technique is "better," but which is more fit-for-purpose based on the analyte's properties, the sample matrix, and the analytical objective. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support the cross-validation of these essential methods.
Fundamental Principles: A Tale of Two Phases
The decision to employ HPLC or GC-MS fundamentally hinges on the physical properties of the target pyrazines, primarily their volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles GC-MS is the most widely applied technique for the characterization of alkylpyrazines.[4][6] The principle is elegant in its directness: a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.[7] Separation occurs based on the differential partitioning of compounds between the two phases, which is governed by their volatility and affinity for the stationary phase.[7] The unparalleled advantage of GC is its coupling to a mass spectrometer, which acts as a highly sensitive and specific detector, providing structural information for definitive compound identification.[8] For volatile and semi-volatile compounds like most flavor-active pyrazines, GC-MS offers exceptional sensitivity and resolving power.[2]
High-Performance Liquid Chromatography (HPLC): Versatility for a Wider Range In contrast, HPLC is ideally suited for compounds that are non-volatile or thermally labile.[8][9] Here, a liquid mobile phase carries the sample through a packed column (the stationary phase) under high pressure.[8] Separation is based on the analyte's interaction with the stationary phase. While less common for the analysis of highly volatile, low molecular weight pyrazines found in food aromas, HPLC becomes a powerful tool for analyzing less volatile pyrazine derivatives, polar metabolites, or APIs in pharmaceutical contexts.[10][11] Detection is typically performed using UV-Vis or Diode Array Detectors (DAD), although coupling to a mass spectrometer (LC-MS) is increasingly common for enhanced sensitivity and specificity.[5][10][12]
Head-to-Head Performance Comparison
The validation of any analytical method requires a thorough evaluation of its performance characteristics, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] When cross-validating HPLC and GC-MS, these parameters provide the basis for objective comparison.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Causality and Field Insights |
| Applicability | Volatile & thermally stable compounds.[7][9] | Non-volatile & thermally labile compounds.[9][15] | GC-MS is the default choice for flavor/aroma pyrazines. HPLC is better suited for larger, less volatile pyrazine-containing APIs or metabolites. |
| Sensitivity (LOD/LOQ) | Very High (ng/L to pg/L levels).[3][16] | Moderate to High (µg/mL to ng/mL levels).[17][18] | GC-MS, especially with Selected Ion Monitoring (SIM), offers superior sensitivity for trace-level volatile analysis.[2] HPLC sensitivity is detector-dependent. |
| Selectivity/Specificity | Very High. | High. | The mass spectrometer in GC-MS provides definitive mass-to-charge ratio data, virtually eliminating co-elution ambiguity.[8] HPLC-UV can be susceptible to interferences from matrix components with similar chromophores.[10] |
| Linearity (R²) | Typically ≥ 0.995.[2][19] | Typically ≥ 0.998.[17][18][20] | Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Precision (%RSD) | ≤ 15% (can be < 5% with internal standards).[3][21] | ≤ 5% (typically < 2%).[18][19] | The multi-step sample preparation for GC-MS (e.g., SPME) can introduce more variability than direct injection in HPLC. The use of deuterated internal standards in GC-MS is the "gold standard" to correct for this.[2] |
| Accuracy (% Recovery) | 90 - 110%.[3] | 95 - 105%.[18][19] | Both methods can achieve high accuracy with proper development and the use of appropriate standards. |
| Sample Throughput | Slower (longer run times, sample prep).[15] | Faster (direct injection, shorter runs).[15] | GC temperature programs can be lengthy. Headspace SPME, a common GC sample prep technique, requires equilibration time, reducing throughput.[3] |
| Matrix Effects | Can be significant; mitigated by SPME or internal standards.[2][3] | Can be significant; mitigated by sample cleanup or gradient elution. | Complex matrices can interfere with analyte ionization (MS) or detection (UV). Multiple Headspace SPME (MHS-SPME) can effectively eliminate matrix effects in GC-MS.[3] |
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies represent robust starting points for the analysis of pyrazines. They must be validated in your laboratory for your specific application and matrix, following ICH guidelines.[13][22]
Protocol 1: GC-MS for Volatile Pyrazines in a Food Matrix
This protocol is optimized for high sensitivity and is the authoritative choice for trace-level flavor and aroma compounds. The use of Headspace Solid-Phase Microextraction (HS-SPME) is critical as it isolates and concentrates volatile analytes from the sample matrix, enhancing sensitivity and reducing instrument contamination.[1][2]
1. Materials & Reagents:
-
Internal Standard (IS): 2-Methyl-3-heptylpyrazine or a deuterated pyrazine analogue (e.g., 2-Methylpyrazine-d6) for highest accuracy.[2]
-
Solvents: GC-MS grade methanol or dichloromethane.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is effective for a broad range of volatiles.[2]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
2. Sample Preparation (HS-SPME):
-
Sample Weighing: Accurately weigh 3-5 g of the homogenized sample into a headspace vial.[2]
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at 60-80°C for 10-30 minutes to allow volatiles to partition into the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the heated sample for a defined period (e.g., 20-40 minutes) under agitation.
3. GC-MS Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.[2]
-
Injector: Operate in splitless mode at 250-270°C for thermal desorption of analytes from the SPME fiber.[2]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[2]
-
Column: A mid-polarity column like a DB-5ms or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Oven Program:
-
Initial: 40-50°C, hold for 2-5 min.
-
Ramp: 3-5°C/min to 230-250°C.
-
Hold: 5-10 min.[2]
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Source Temp: 230°C.[2]
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantitative analysis to maximize sensitivity.[2] Monitor one quantifier and two qualifier ions for each target pyrazine and IS. A full scan mode (m/z 30-350) can be used for initial qualitative identification.[2]
-
4. Validation & Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A coefficient of determination (R²) of ≥ 0.995 is acceptable.[2][19]
-
Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[2]
Protocol 2: HPLC-UV for Non-Volatile Pyrazine Derivatives
This protocol is suited for pyrazine-containing APIs or other less volatile derivatives where direct injection is feasible and the analyte possesses a sufficient UV chromophore.
1. Materials & Reagents:
-
Mobile Phase A: 0.1% Formic or Phosphoric Acid in HPLC-grade water.[5][12]
-
Standard Solutions: Prepare stock solutions of the pyrazine standard and internal standard (if used) in a suitable solvent (e.g., methanol/water).
2. Sample Preparation:
-
Dissolution: Accurately weigh the sample and dissolve it in a known volume of the mobile phase or a compatible solvent.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.
3. HPLC Instrumentation & Conditions:
-
System: HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[10][17]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection Wavelength: Pyrazines typically have a UV maximum around 270-280 nm.[5][10] A DAD is invaluable for confirming peak purity and selecting the optimal wavelength.
-
Column Temperature: 30-40°C.[12]
-
Mobile Phase Gradient: A gradient elution is often necessary to resolve the analyte from impurities. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Ramp to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions and equilibrate.
-
4. Validation & Quantification:
-
Generate a calibration curve by plotting the peak area against the analyte concentration. An R² of ≥ 0.998 is expected.[17][18]
-
Validate for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH Q2(R1) guidelines.[14]
Visualization of Analytical Workflows
To ensure clarity, the following diagrams illustrate the distinct workflows for each methodology.
Caption: Workflow for GC-MS analysis of pyrazines using HS-SPME.
Caption: Workflow for HPLC-UV analysis of pyrazine derivatives.
Cross-Validation Strategy: Ensuring Data Integrity
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent (or acceptably similar) results for the same set of samples. This is crucial when transferring methods between labs, updating a legacy method, or when one method is used for routine screening and another for confirmation.
Logical Framework for Cross-Validation:
-
Method Validation: Independently validate both the HPLC and GC-MS methods according to ICH Q2(R1) guidelines.[13] This establishes that each method is suitable for its intended purpose.
-
Sample Selection: Analyze a minimum of 10-15 representative samples spanning the expected concentration range with both validated methods.
-
Statistical Comparison:
-
Correlation: Plot the results from the HPLC method against the GC-MS method. Calculate the Pearson correlation coefficient (r). A value >0.98 indicates a strong correlation.
-
Paired t-test: Use a paired t-test to determine if there is a statistically significant difference between the means of the results from the two methods. A p-value > 0.05 typically indicates no significant difference.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias.
-
-
Acceptance Criteria: Define a priori acceptance criteria for the comparison. For example, the mean difference between the two methods should be less than a certain percentage (e.g., ±10%).
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC and GC-MS methods for pyrazine analysis reveals them to be complementary rather than competing techniques.[9]
-
GC-MS is the undisputed gold standard for the analysis of volatile and semi-volatile pyrazines , which are critical to the flavor and aroma of countless products. Its high sensitivity, specificity, and the availability of extensive mass spectral libraries make it the authoritative choice for trace-level identification and quantification.[2][6]
-
HPLC is an invaluable tool for the analysis of non-volatile, polar, or thermally unstable pyrazine derivatives , such as those found in active pharmaceutical ingredients.[11] Its simpler sample preparation and higher throughput for suitable analytes make it efficient for routine quality control.[15]
A successful cross-validation, grounded in the principles of ICH Q2(R1), provides the highest level of confidence in analytical data.[13][14] It demonstrates a deep understanding of both the analytes and the analytical techniques, ensuring that whether you are using the resolving power of GC-MS or the versatility of HPLC, your results are robust, reliable, and scientifically sound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. mdpi.com [mdpi.com]
- 17. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid determination of 8 pyrazine compounds in Baijiu by HPLC [manu61.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. starodub.nl [starodub.nl]
- 23. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Sensory Analysis of Pyrazine Flavoring Agents
Introduction: The Pervasive Influence of Pyrazines on Flavor
Pyrazines are a class of potent, nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavors of many cooked and roasted foods.[1][2] Their unique chemical structure, a six-membered ring with two nitrogen atoms at opposite positions, gives rise to a wide array of powerful and distinctive aromas.[3] These compounds are primarily formed during the Maillard reaction and Strecker degradation, which are the chemical processes responsible for the browning and rich flavors in foods when they are heated.[4][5]
The sensory impact of pyrazines is vast, contributing characteristic nutty, roasted, cocoa, earthy, and green notes to products like coffee, chocolate, baked goods, and roasted meats.[6][7][8] Due to their extremely low odor thresholds, often at the parts per billion (ppb) or even parts per trillion (ppt) level, even minute quantities of pyrazines can significantly influence the overall flavor profile of a product.[8][9] For researchers, scientists, and drug development professionals, understanding how to accurately characterize the sensory properties of pyrazines is crucial for new product development, quality control, and ensuring consumer acceptance.
This guide provides an in-depth comparison of the methodologies used for the sensory analysis of pyrazine flavoring agents, supported by experimental data and protocols. We will delve into both instrumental and human-centric approaches, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.
The Chemical-Sensory Landscape of Pyrazines: A Comparative Overview
The sensory characteristics of a pyrazine are intrinsically linked to its molecular structure. The type, number, and position of substituent groups on the pyrazine ring dictate its aroma profile and potency.[10] Below is a comparative table of common pyrazines, their characteristic aromas, and their odor detection thresholds in water, illustrating the vast range of sensory experiences these compounds can elicit.
| Pyrazine Compound | Chemical Structure | Typical Aroma Descriptors | Odor Detection Threshold (in water, ppb)[7] |
| 2-Methylpyrazine | C5H6N2 | Green, nutty, cocoa, musty, potato | 60,000 |
| 2,5-Dimethylpyrazine | C6H8N2 | Chocolate, roasted nuts, earthy | 800 |
| 2,3,5-Trimethylpyrazine | C7H10N2 | Nutty, baked potato, roasted peanut, cocoa | 400 |
| 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | Cocoa, chocolate, nutty (burnt almond) | 1 |
| 2-Methoxy-3-methylpyrazine | C6H8N2O | Roasted peanuts, hazelnuts, almond | 3 |
| 2-isoButyl-3-methoxypyrazine | C9H14N2O | Bell pepper, green, earthy | Not specified in source |
Note: The odor thresholds can vary depending on the medium (e.g., water, oil, air) and the methodology used for determination.[11]
Bridging Instrumentation and Human Perception: Gas Chromatography-Olfactometry (GC-O)
To identify which specific pyrazines are contributing to the aroma of a complex mixture, a technique that combines instrumental separation with human sensory detection is invaluable. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for this purpose.[12] It allows researchers to pinpoint the exact compounds that are "odor-active" in a sample.[13]
The Causality Behind GC-O
The core principle of GC-O is to separate volatile compounds using a gas chromatograph and then to have a trained human assessor, acting as a highly sensitive detector, sniff the effluent from the GC column through a specialized "olfactory port".[14] This approach is critical because instrumental detectors like a mass spectrometer (MS) may identify hundreds of volatile compounds, but only a fraction of these will have a discernible aroma at their given concentration.[14] GC-O directly links the chemical identity of a compound (when coupled with an MS) to its sensory perception.
Experimental Workflow for GC-O Analysis of Pyrazines
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).
Detailed Protocol for GC-O Analysis
-
Sample Preparation: The goal is to isolate the volatile pyrazines from the sample matrix without creating artifacts.[15]
-
Rationale: The food matrix can bind flavor compounds, affecting their release and perception.[15] The chosen extraction method should be appropriate for the sample type (e.g., solid, liquid, high-fat).
-
Method for Liquid Samples (e.g., coffee): Headspace Solid-Phase Microextraction (HS-SPME) is a common choice. A fiber coated with a specific stationary phase is exposed to the headspace above the sample, adsorbing the volatile compounds.[13]
-
Method for Solid Samples (e.g., cocoa powder): Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique that is effective for isolating volatile and semi-volatile compounds.[15]
-
-
GC Separation: The extracted volatiles are injected into the GC.
-
Rationale: The GC column separates the compounds based on their boiling points and chemical properties, allowing them to reach the detectors at different times.
-
Typical Column: A non-polar or mid-polar capillary column is often used for pyrazine analysis.
-
-
Effluent Splitting and Detection: At the end of the column, the effluent is split between the MS detector and the olfactory detection port.[11]
-
Rationale: This allows for simultaneous chemical identification and sensory detection of each compound as it elutes.
-
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the time, intensity, and description of any detected aromas.[16]
-
Rationale: The human nose is the most sensitive detector for odor. The resulting data, when plotted against time, is called an aromagram.
-
-
Data Integration: The aromagram is aligned with the chromatogram from the MS.
-
Rationale: This allows for the identification of the specific chemical compounds responsible for the perceived aromas. The contribution of each pyrazine to the overall aroma can be estimated by calculating its Odor Activity Value (OAV), which is the ratio of its concentration in the product to its odor threshold.[17][18]
-
Quantitative Sensory Profiling: Descriptive Analysis
While GC-O identifies the key odor-active pyrazines, a comprehensive understanding of a product's flavor requires a full sensory profile. Descriptive analysis is the gold standard for this, providing a detailed "fingerprint" of a product's sensory attributes.[19][20] This method relies on a small panel of highly trained assessors who can reliably identify and quantify the intensity of specific sensory characteristics.[20][21]
The Foundation of Trustworthiness: Panel Selection and Training
The validity of descriptive analysis data is entirely dependent on the quality of the sensory panel.[20] Therefore, a rigorous selection and training process is paramount.
-
Recruitment and Screening:
-
Objective: To identify individuals with the necessary sensory acuity and communication skills.[21]
-
Procedure:
-
Recruit a pool of candidates who are interested and available for regular sessions.
-
Screen for basic sensory acuity using tests such as:
-
Basic Taste Identification: Correctly identifying solutions of sweet, sour, salty, bitter, and umami.
-
Odor Recognition: Identifying a range of common food-related aromas.
-
Discrimination Tests: Performing triangle tests to demonstrate the ability to detect subtle differences between samples.[22]
-
-
-
-
Panel Training:
-
Objective: To develop a common vocabulary for describing pyrazine aromas and to calibrate the panelists on the use of an intensity scale.[10][23]
-
Procedure:
-
Attribute Generation: The panel, led by a panel leader, is presented with a variety of pyrazine standards and pyrazine-rich foods (e.g., roasted nuts, coffee, bell peppers). Through open discussion, they generate a list of descriptive terms for the perceived aromas.[20]
-
Lexicon Development: The generated terms are refined into a standardized lexicon with clear definitions and reference standards for each attribute.[19] For example:
-
Nutty/Roasted: The aroma associated with freshly roasted peanuts. A physical reference standard would be provided.
-
Green Bell Pepper: The characteristic aroma of a freshly cut green bell pepper.
-
Earthy: The aroma associated with raw potato or freshly tilled soil.
-
-
Intensity Scale Training: Panelists are trained to rate the intensity of each attribute on a standardized scale (e.g., a 15-point scale or an unstructured line scale).[3] This involves presenting them with reference standards at different concentrations to anchor the low, medium, and high points of the scale.[20]
-
Performance Monitoring: The panel's performance is continuously monitored for consistency and repeatability using statistical analysis.[22]
-
-
Executing the Descriptive Analysis
The general guidelines for establishing a sensory profile are outlined in the international standard ISO 13299:2016.[24][25][26][27][28]
-
Sample Preparation and Presentation:
-
Rationale: To minimize variability that is not related to the product itself.[12]
-
Procedure:
-
All samples should be prepared in a consistent manner (e.g., same temperature, same dilution).
-
Samples are presented to the panelists in identical containers, coded with random three-digit numbers to prevent bias.
-
The order of sample presentation should be randomized for each panelist.
-
-
-
Evaluation:
-
Rationale: To obtain independent sensory data from each panelist.[20]
-
Procedure:
-
Panelists evaluate the samples individually in a controlled sensory laboratory with neutral lighting and no distracting odors.[12]
-
For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on the provided scale.
-
-
-
Data Analysis:
-
Rationale: To statistically analyze the data to identify significant differences between products and to visualize the sensory profiles.
-
Procedure:
-
The intensity ratings from each panelist are collected.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.[29][30]
-
Multivariate analysis techniques, such as Principal Component Analysis (PCA), are used to visualize the relationships between the samples and the attributes in a multidimensional space.[30][31] The results are often displayed on a "spider web" plot for easy comparison of the sensory profiles.[30]
-
-
Alternative Methodologies: Difference Testing
In some cases, the objective is not to create a full descriptive profile but simply to determine if a perceptible sensory difference exists between two products. This is common in quality control or when making small changes to a formulation. For this purpose, difference tests are employed.
The Triangle Test (ISO 4120)
The triangle test is a widely used and statistically robust method for determining if an overall difference exists between two samples.
-
Principle: Assessors are presented with a set of three samples, where two are identical and one is different. They are asked to identify the "odd" sample.
-
Procedure:
-
Prepare two batches of product, A and B.
-
Present each assessor with a tray of three coded samples. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which should be balanced across all assessors.
-
The assessor's task is to identify the sample they believe is different, even if it is a guess.
-
-
Data Analysis:
-
The number of correct identifications is counted.
-
This number is compared to a statistical table (based on the binomial distribution) to determine if the result is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Conclusion: An Integrated Approach for Comprehensive Sensory Characterization
The sensory analysis of pyrazine flavoring agents requires a multi-faceted approach. For initial discovery and identification of key aroma contributors in complex matrices, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool, providing a direct link between chemical composition and sensory perception. For a complete and nuanced understanding of a product's flavor profile and for comparing it to alternatives, Quantitative Descriptive Analysis (QDA) with a highly trained sensory panel is the most comprehensive and reliable method. For quality control and detecting small differences, the Triangle Test offers a statistically powerful and efficient solution.
By understanding the principles behind these methodologies and implementing them with scientific rigor, researchers and developers can gain a deep and accurate understanding of the role pyrazines play in their products, leading to more successful and consumer-preferred formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pac.gr [pac.gr]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazines [leffingwell.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 11. benchchem.com [benchchem.com]
- 12. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 21. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]
- 22. dlg.org [dlg.org]
- 23. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. International standard ISO 13299:2016 [boutique.afnor.org]
- 26. BS EN ISO 13299:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 27. intertekinform.com [intertekinform.com]
- 28. EVS-EN ISO 13299:2016 - EVS standard evs.ee | et [evs.ee]
- 29. fiveable.me [fiveable.me]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts in pyrazine synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazine core is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and flavor compounds. The efficient synthesis of substituted pyrazines is therefore a critical endeavor. This guide provides an in-depth comparison of the efficacy of various catalytic systems in pyrazine synthesis, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices and the practical applicability of each approach.
The Strategic Importance of Catalysis in Pyrazine Synthesis
The classical approach to pyrazine synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While foundational, this method can lack efficiency and substrate scope, and often requires harsh reaction conditions. Modern catalysis has revolutionized pyrazine synthesis, offering milder conditions, improved yields, and access to a wider array of functionalized derivatives. This guide will dissect and compare three major catalytic paradigms: transition metal catalysis, biocatalysis, and a noteworthy example of heterogeneous catalysis.
Transition Metal Catalysis: Power and Versatility
Transition metals have become indispensable tools in the synthetic organic chemist's arsenal, and their application to pyrazine synthesis is no exception. These catalysts offer powerful methods for both the formation of the pyrazine ring and its subsequent functionalization.
Manganese Pincer Complexes: Atom-Economical Dehydrogenative Coupling
A sustainable and atom-economical approach to 2,5-disubstituted pyrazines involves the dehydrogenative self-coupling of β-amino alcohols, catalyzed by earth-abundant manganese pincer complexes.[1][2][3] This method is environmentally benign, producing only water and hydrogen gas as byproducts.[1][2][3]
Mechanism of Action: The manganese catalyst facilitates the dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This intermediate then undergoes self-coupling with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine, which is subsequently dehydrogenated to the aromatic pyrazine.[1][2]
Caption: Manganese-catalyzed dehydrogenative coupling workflow.
Experimental Data:
| Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Reference |
| 2-Phenylglycinol | 2,5-Diphenylpyrazine | 99 | 2 | 150 | 24 | [1][2] |
| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | 2 | 150 | 24 | [3] |
| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 | 2 | 150 | 24 | [3] |
| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 | 2 | 150 | 24 | [3] |
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
-
To a dry Schlenk tube under an argon atmosphere, add the manganese pincer complex (2 mol %), 2-phenylglycinol (0.5 mmol), and potassium hydride (3 mol %).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, quench the reaction carefully with a few drops of water.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-diphenylpyrazine.[1][2]
Palladium-Catalyzed Cross-Coupling: Functionalizing the Pyrazine Core
For the synthesis of highly substituted and complex pyrazine derivatives, palladium-catalyzed cross-coupling reactions are the methods of choice.[4][5][6][7] Reactions such as Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of a wide variety of substituents onto a pre-formed pyrazine ring.[4][5][6]
Mechanism of Action (Suzuki-Miyaura Coupling): The catalytic cycle typically involves oxidative addition of a halopyrazine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Palladium-catalyzed Suzuki-Miyaura coupling cycle.
Experimental Data:
| Halopyrazine | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 76 | [4] |
| 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 | [7] |
| 2-Bromo-6-isopropylpyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | (Not specified) | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine
-
In a dry Schlenk tube under an argon atmosphere, combine 2-bromo-6-isopropylpyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol %), and K₂CO₃ (2.0 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-aryl-6-isopropylpyrazine.[5]
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of pyrazines, operating under mild conditions and often with high enantioselectivity.
Transaminase-Mediated Synthesis
Transaminases can be employed for the key amination of α-diketones to form α-amino ketones, which then undergo oxidative dimerization to produce pyrazines.[1] This chemo-enzymatic approach provides a green route to symmetrically substituted pyrazines.
Mechanism of Action: A transaminase (e.g., ATA-113) transfers an amino group from an amine donor to an α-diketone, forming an α-amino ketone. Two molecules of the α-amino ketone then oxidatively dimerize to yield the pyrazine.
Caption: Biocatalytic synthesis of pyrazines using a transaminase.
Experimental Data:
| α-Diketone | Amine Donor | Enzyme | Yield (%) | Reference |
| Benzil | Isopropylamine | ATA-113 | (Not specified) | [1] |
| 2,3-Butanedione | Alanine | (Not specified) | (Not specified) | [1] |
Experimental Protocol: General Procedure for Transaminase-Mediated Pyrazine Synthesis
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the α-diketone substrate.
-
Add the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding the transaminase enzyme (e.g., ATA-113).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the formation of the pyrazine product by HPLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by chromatography.[1]
L-threonine Dehydrogenase for Asymmetric Pyrazines
A novel biocatalytic method for synthesizing asymmetric trisubstituted pyrazines utilizes L-threonine dehydrogenase.[2] This enzyme generates aminoacetone in situ from the natural amino acid L-threonine. The aminoacetone then dimerizes and incorporates an electrophile to form the asymmetric pyrazine.[2]
Experimental Data:
| Electrophile | Yield (%) | Reference |
| Various aromatic aldehydes | up to 96 | [2] |
| Paraformaldehyde | 20 | [2] |
Heterogeneous Catalysis: A Simple and Green Alternative
For certain pyrazine syntheses, simple, recyclable heterogeneous catalysts can be highly effective.
Silica Gel-Catalyzed Condensation
Silica gel can act as an efficient and environmentally benign catalyst for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones at room temperature.[8] This solvent-free method offers a green alternative to metal-catalyzed reactions.[8]
Mechanism of Action: Silica gel, with its acidic surface, likely facilitates the condensation of the diamine and diketone to form a dihydropyrazine intermediate, which then oxidizes to the pyrazine. The presence of a small amount of water on the silica gel appears to be crucial for the reaction.[8]
Experimental Data:
| 1,2-Diketone | Yield (%) | Time (h) | Reference |
| Benzil | 92 | 2 | [8] |
| 4,4'-Dimethylbenzil | 90 | 2.5 | [8] |
| Anisil | 88 | 3 | [8] |
Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine using Silica Gel
-
In a mortar, grind together benzil (1 mmol), ethylenediamine (1 mmol), and silica gel (1 g).
-
Add a few drops of water and continue to grind the mixture for the specified time at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product from the silica gel with ethyl acetate.
-
Filter the silica gel and wash with additional ethyl acetate.
-
Combine the organic filtrates, evaporate the solvent, and recrystallize the product to obtain pure 2,3-diphenylpyrazine.[8]
Comparative Analysis of Catalytic Efficacies
| Catalytic System | Catalyst Type | Typical Substrates | Key Advantages | Key Limitations |
| Manganese Pincer Complex | Homogeneous Transition Metal | β-Amino Alcohols | High atom economy, uses earth-abundant metal, environmentally benign byproducts. | High temperatures required, limited to symmetrical 2,5-disubstituted pyrazines. |
| Palladium Complexes | Homogeneous Transition Metal | Halopyrazines, Boronic Acids | Excellent for functionalization, broad substrate scope, high yields. | Uses precious metals, potential for metal contamination in the product.[9] |
| Transaminases | Biocatalyst | α-Diketones | Green chemistry, mild reaction conditions, high selectivity. | Limited to symmetrical pyrazines, requires specific enzyme and cofactor. |
| L-threonine Dehydrogenase | Biocatalyst | L-threonine, Aldehydes | Synthesis of asymmetric pyrazines, environmentally benign. | Requires specific enzyme, potential for substrate limitations. |
| Silica Gel | Heterogeneous | 1,2-Diketones, Ethylenediamine | Inexpensive, environmentally friendly, simple workup, recyclable catalyst. | Limited to specific condensation reactions, may require longer reaction times for some substrates. |
Conclusion and Future Outlook
The choice of catalyst for pyrazine synthesis is highly dependent on the desired product and the synthetic strategy. For the atom-economical synthesis of simple, symmetrically substituted pyrazines from readily available starting materials, manganese pincer complexes and silica gel catalysis offer compelling advantages in terms of sustainability and cost-effectiveness. For the construction of complex, highly functionalized pyrazines, particularly in the context of drug discovery, palladium-catalyzed cross-coupling reactions remain the gold standard due to their versatility and reliability.
The burgeoning field of biocatalysis presents exciting opportunities for the green and selective synthesis of pyrazines. As more enzymes with novel reactivities are discovered and engineered, we can expect to see an expansion of their application in the synthesis of both simple and complex pyrazine derivatives, including asymmetric and chiral compounds. The future of pyrazine synthesis will likely involve a synergistic approach, combining the strengths of different catalytic systems to achieve ever more efficient and sustainable routes to these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. connectjournals.com [connectjournals.com]
- 9. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
validation of 3,6-Dimethylpyrazine-2-carboxylic acid as a research standard
An In-Depth Guide to the Validation of 3,6-Dimethylpyrazine-2-carboxylic Acid as a Research Standard
Introduction: The Imperative of Rigor in Scientific Measurement
In the realms of analytical chemistry, drug discovery, and quality control, the reliability of any measurement is fundamentally tethered to the quality of the reference standard used. A research standard serves as a highly purified and well-characterized substance against which other samples are compared. Its role is to ensure accuracy, precision, and consistency in quantitative and qualitative analyses.[1][2] The establishment of a new chemical reference substance is a meticulous process, demanding comprehensive characterization to confirm its identity, purity, and stability.[2][3][4]
This guide provides a detailed validation protocol for This compound , a heterocyclic aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Pyrazine derivatives are also significant in flavor and aroma research, making their accurate quantification critical.[6][7][8] We will delineate the necessary experimental framework to qualify this compound as a robust and reliable research standard, present comparative data, and explain the scientific rationale behind each methodological step.
Physicochemical Profile of this compound
A foundational step in validating a research standard is the thorough documentation of its intrinsic chemical and physical properties. This data provides the basis for selecting appropriate analytical techniques and storage conditions.
| Property | Value | Source |
| CAS Number | 2435-46-3 | [9][10] |
| Molecular Formula | C₇H₈N₂O₂ | [9][10] |
| Molecular Weight | 152.15 g/mol | [9] |
| IUPAC Name | This compound | [11] |
| Synonyms | 3,6-Dimethylpyrazinecarboxylic acid, 3-Carboxy-2,5-dimethyl-pyrazin | [9][10][11] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [9] |
Comprehensive Analytical Validation: A Multi-Technique Approach
The core of the validation process lies in a suite of orthogonal analytical methods. This multi-pronged approach ensures that the purity and identity of the candidate standard are assessed from different chemical and physical perspectives, providing a high degree of confidence in the final assigned purity value.
Diagram: Overall Validation Workflow
Caption: Workflow for the validation of a new chemical research standard.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a cornerstone of purity analysis, separating the main compound from non-volatile organic impurities. The choice of a reverse-phase method is logical for this moderately polar molecule. A gradient elution is employed to ensure that both early and late-eluting impurities are effectively resolved and detected.
Experimental Protocol:
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270-275 nm, selected based on the UV absorbance of the pyrazine ring.[13]
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Trustworthiness Check (System Suitability): Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Structural Confirmation by Mass Spectrometry and NMR
Causality: While chromatography indicates purity, it does not confirm identity. Mass spectrometry provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic arrangement, together offering definitive structural proof.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Pyrazines are volatile compounds well-suited for GC-MS analysis, which is a gold standard for their characterization.[6][7][8]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector: Splitless mode at 270°C.[6]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 5°C/min to 250°C.[6]
-
Hold for 5 minutes.
-
-
MS Parameters:
-
Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (152.15) and a fragmentation pattern consistent with its structure. This spectrum can be compared against library data for confirmation.[15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, must be consistent with the known structure of this compound.
Assay by Acid-Base Titration
Causality: Titration is a primary analytical method for determining the absolute content (assay) of an acidic or basic substance.[16] By reacting the carboxylic acid group with a meticulously standardized solution of a strong base, we can calculate the exact percentage of the active molecule, independent of non-acidic impurities.[17][18]
Experimental Protocol:
-
Standardization of Titrant: Prepare a ~0.1 M Sodium Hydroxide (NaOH) solution. Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.[16]
-
Sample Preparation: Accurately weigh, to four decimal places, approximately 100 mg of this compound into a 125 mL Erlenmeyer flask.[17]
-
Dissolution: Dissolve the sample in ~25 mL of ethanol or a mixture of ethanol and water.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed (the endpoint).[18]
-
Calculation: The assay is calculated using the following formula: Assay (%) = (V × M × MW) / (W × n) × 100
-
V = Volume of NaOH used (L)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of the analyte (152.15 g/mol )
-
W = Weight of the sample (g)
-
n = number of acidic protons (1 for this molecule)
-
Comparison with an Alternative Standard
To contextualize the performance of this compound, we compare it to a structurally related and commercially available compound, 5-Methylpyrazine-2-carboxylic acid .
| Feature | This compound | 5-Methylpyrazine-2-carboxylic acid | Rationale for Comparison |
| Purity (Typical) | >98% (by HPLC and Titration) | >97% (commercially available) | Higher purity is a key attribute of a reliable standard.[1] |
| Structural Confirmation | Straightforward via GC-MS and NMR. Distinct fragmentation and NMR signals. | Also straightforward, but GC retention indices and mass spectra can be very similar to other isomers, requiring careful analysis.[7][8] | Unambiguous identification is critical for a reference standard. |
| Synthesis | Can be synthesized via oxidation of 2,5-dimethylpyrazine.[19] | Can be synthesized via various routes.[20] | Accessibility and cost of synthesis can influence its adoption as a standard. |
| Primary Application | Pharmaceutical and agrochemical intermediate.[5] | Pharmaceutical intermediate, building block.[20] | Both serve as key building blocks, making them relevant comparators in synthetic and analytical contexts. |
Diagram: Hierarchy of Validation Techniques
Caption: Hierarchy of analytical techniques for comprehensive standard validation.
Application as a Research Standard
Based on its validated properties, this compound is well-suited for several applications:
-
Quantitative Analysis: As a certified reference material for the quantification of this specific analyte in complex matrices, such as pharmaceutical process streams or food products, using techniques like HPLC or GC-MS.
-
Method Development and Validation: To validate analytical methods designed for pyrazine-containing compounds.
-
Synthetic Chemistry: As a starting material of known purity and content for the synthesis of novel pharmaceutical agents, ensuring stoichiometry and yield calculations are accurate.[5][20]
-
Metabolic Studies: As a reference marker in studies investigating the metabolism of pyrazine-based drugs.
Conclusion
The validation of a research standard is an exacting but essential process that underpins the reliability of scientific data. Through a combination of chromatographic, spectroscopic, and titrimetric analyses, this guide has outlined a robust framework for qualifying This compound . The described protocols, when executed correctly, provide a comprehensive characterization of its identity, purity, and assay. This rigorous validation ensures that the compound can be used with a high degree of confidence by researchers, scientists, and drug development professionals, thereby upholding the principles of scientific integrity and reproducibility.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Methods for Validating Reference Materials [xrfscientific.com]
- 3. who.int [who.int]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kuujia.com [kuujia.com]
- 10. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. 3,6-Dimethyl-pyrazinecarboxylic acid; 3,6-dimethyl-pyrazine-2-carboxylic acid; 3-Carboxy-2,5-dimethyl-pyrazin; 3,6-Dimethyl-pyrazin-2-carbonsaeure; 2-Pyrazinecarboxylicacid,3,6-dimethyl | Chemrio [chemrio.com]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 13. Pyrazine | SIELC Technologies [sielc.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. rjpbcs.com [rjpbcs.com]
A Structural Showdown: Unraveling the Molecular Nuances of Synthesized vs. Natural Pyrazine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pervasive Influence of Pyrazines
Pyrazine derivatives, a class of nitrogen-containing heterocyclic aromatic compounds, are ubiquitous in nature and pivotal in various industries. They are the architects of aroma in a vast array of roasted, toasted, and fermented foods, lending their characteristic nutty, roasted, and earthy notes.[1][2][3] Beyond the culinary world, the pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with diverse biological activities.[4] The increasing demand for pyrazines in both the flavor and pharmaceutical industries necessitates a clear understanding of their origins—whether extracted from natural sources or produced through chemical synthesis. This guide provides a comprehensive structural comparison of synthesized versus natural pyrazine derivatives, offering insights into the analytical methodologies that allow researchers to distinguish between them and understand the implications of their origins.
The Two Faces of Pyrazine Derivatives: Natural Occurrence and Synthetic Pathways
Natural Pyrazines: A Symphony of Biology and Chemistry
Natural pyrazines are predominantly biosynthesized by microorganisms or formed during the thermal processing of food through the Maillard reaction.[2][3][5]
-
Biosynthesis: Microorganisms, including bacteria and fungi, produce a variety of alkylpyrazines. For instance, Bacillus subtilis is known to produce tetramethylpyrazine (also known as ligustrazine) during the fermentation of soybeans to produce natto.[6]
-
Maillard Reaction: This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is a primary source of pyrazines in cooked foods. The specific amino acid precursors largely determine the type of pyrazine formed. For example, the reaction between glycine and glucose can lead to the formation of 2,5-dimethylpyrazine.[1][7]
Synthesized Pyrazines: Building Blocks of Innovation
Chemical synthesis offers a controlled and often more scalable approach to producing pyrazine derivatives. Common synthetic routes include:
-
Condensation Reactions: The classical Gutknecht and Staedel–Rugheimer pyrazine syntheses involve the self-condensation of α-amino ketones or the reaction of α-dicarbonyl compounds with 1,2-diamines, respectively.[8]
-
Dehydrogenative Coupling: Modern methods, such as the manganese-catalyzed dehydrogenative coupling of 2-amino alcohols, provide an atom-economical route to symmetrically substituted pyrazines.
The Structural Comparison: A Multi-faceted Analytical Approach
Distinguishing between a synthesized pyrazine derivative and its natural counterpart requires a suite of sophisticated analytical techniques. The key differentiators lie in the impurity profile, isotopic composition, and stereochemistry of the molecule.
Impurity Profiling: A Tale of Two Origins
The adage "you are what you eat" can be adapted for molecules: "a molecule is a reflection of its starting materials and reaction pathways." Impurity profiling, a critical aspect of pharmaceutical quality control, is a powerful tool for discerning the origin of a pyrazine derivative.[9]
-
Synthesized Pyrazines: The impurity profile of a synthesized pyrazine will typically contain trace amounts of starting materials, reagents, catalysts, by-products, and intermediates specific to the synthetic route.[9] For example, a pyrazine synthesized via a chlorination-hydrolysis route might contain chlorinated intermediates as impurities.
-
Natural Pyrazines: In contrast, natural pyrazines will be accompanied by other metabolites from the biological source or other products of the Maillard reaction. These "impurities" are structurally related biosynthetic precursors or co-metabolites.
Experimental Protocol: Impurity Profiling via HPLC-HRMS
High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is a cornerstone technique for impurity profiling.[10][11][12]
-
Sample Preparation: Dissolve a known concentration of the pyrazine derivative (both synthesized and natural samples) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the samples onto a reverse-phase HPLC column (e.g., C18). Employ a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometric Detection: Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire data in both positive and negative ionization modes over a broad mass range.
-
Data Analysis: Process the data using specialized software to detect and identify peaks corresponding to the main pyrazine derivative and any co-eluting impurities. The high mass accuracy of HRMS allows for the determination of elemental compositions for unknown impurities, aiding in their structural elucidation.
Table 1: Expected Impurity Profile Comparison for Tetramethylpyrazine (Ligustrazine)
| Feature | Synthesized Tetramethylpyrazine | Natural Tetramethylpyrazine (from fermentation) |
| Typical Impurities | Unreacted starting materials (e.g., biacetyl monoxime, ammonium formate), reaction by-products (e.g., partially methylated pyrazines), residual solvents (e.g., dichloromethane, ethyl acetate).[13] | Other microbial metabolites, residual amino acids and sugars from the fermentation broth, other pyrazine derivatives (e.g., trimethylpyrazine).[6] |
| Impurity Complexity | Generally a less complex profile with a few dominant, structurally related impurities. | A more complex profile with a wider variety of structurally diverse compounds at low levels. |
Isotopic Fingerprinting: The Unmistakable Signature of Nature
Isotope Ratio Mass Spectrometry (IRMS) is a definitive technique for determining the origin of organic molecules. It measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) with high precision.
-
Natural Pyrazines: The isotopic ratios of natural compounds are determined by the isotopic composition of their precursors in the biosphere and the kinetic isotope effects of the enzymatic reactions involved in their biosynthesis. This results in a characteristic isotopic fingerprint that can be traced back to the plant or microorganism of origin.
-
Synthesized Pyrazines: Synthetic compounds derived from petroleum-based starting materials will have a different isotopic signature compared to their natural counterparts. The isotopic ratios will reflect the industrial processes used to produce the precursors.
Experimental Protocol: Compound-Specific Isotope Analysis (CSIA) via GC-C-IRMS
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) allows for the determination of isotopic ratios of individual compounds in a complex mixture.
-
Sample Preparation: Prepare solutions of the synthesized and natural pyrazine derivatives in a suitable solvent.
-
Gas Chromatographic Separation: Inject the samples into a GC equipped with a capillary column appropriate for separating volatile compounds.
-
Combustion/Pyrolysis: The eluting compounds from the GC are directed into a combustion or pyrolysis furnace, where they are converted into simple gases (e.g., CO₂ for ¹³C analysis, H₂ for ²H analysis).
-
Isotope Ratio Mass Spectrometry: The resulting gases are introduced into the IRMS, which measures the precise isotopic ratios.
-
Data Analysis: The isotopic ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard.
Table 2: Expected Isotopic Ratio Comparison
| Isotope Ratio | Synthesized Pyrazine (Petrochemical Origin) | Natural Pyrazine (Biosynthetic Origin) |
| δ¹³C (‰) | Typically more negative (depleted in ¹³C). | Reflects the photosynthetic pathway of the source plant (C3, C4, CAM) or the metabolism of the microorganism. Generally less negative than petrochemical-derived compounds. |
| δ²H (‰) | Varies depending on the synthetic process and the geographic origin of the petroleum feedstock. | Reflects the isotopic composition of the local water and the biosynthetic pathways. |
| ¹⁴C Activity | Essentially zero ("radiocarbon dead"). | Contains natural abundance levels of ¹⁴C. |
Chirality: The Subtle Hand of Biology
Many natural products are chiral and are often found as a single enantiomer due to the stereospecificity of enzymes.[14][15][16]
-
Natural Chiral Pyrazines: If a natural pyrazine derivative possesses a chiral center, it is highly likely to be present as a single enantiomer or in a high enantiomeric excess.[14]
-
Synthesized Chiral Pyrazines: Chemical synthesis, unless specifically designed to be asymmetric, will typically produce a racemic mixture (a 50:50 mixture of both enantiomers). The presence of a racemic mixture is a strong indicator of a synthetic origin.
Experimental Protocol: Chiral Analysis by GC or HPLC
-
Sample Preparation: Prepare solutions of the pyrazine derivatives.
-
Chiral Separation: Inject the samples onto a chiral stationary phase (CSP) column in either a GC or HPLC system. The CSP will interact differently with the two enantiomers, leading to their separation.
-
Detection: Use a suitable detector (e.g., FID for GC, UV for HPLC) to visualize the separated enantiomers.
-
Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Case Study: Tetramethylpyrazine (Ligustrazine)
Tetramethylpyrazine is a bioactive compound found in fermented foods like natto and has been investigated for its therapeutic properties.[6] It can also be readily synthesized.
-
Natural Tetramethylpyrazine: Found in fermented soybeans (natto) and cocoa beans.[6] Its biosynthesis involves the amination of acetoin, which is derived from pyruvate.
-
Synthesized Tetramethylpyrazine: A common synthesis involves the reaction of biacetyl monoxime with a reducing agent and an ammonia source, such as ammonium formate, with a palladium catalyst.[13]
Comparative Structural Analysis Workflow
Caption: Workflow for the comparative structural analysis of natural vs. synthesized pyrazines.
Spectroscopic Data Comparison
While a direct side-by-side spectral comparison from a single source is often unavailable, data from various sources can be compiled. The fundamental spectroscopic properties (NMR, MS, IR) of a pure pyrazine derivative will be identical regardless of its origin. However, subtle differences in the spectra may arise from the presence of impurities.
Table 3: Representative Spectroscopic Data for Tetramethylpyrazine
| Technique | Expected Data |
| ¹H NMR | A single peak corresponding to the twelve equivalent protons of the four methyl groups.[17] |
| ¹³C NMR | Peaks corresponding to the methyl carbons and the quaternary carbons of the pyrazine ring. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns.[18] |
| IR Spectroscopy | Characteristic peaks for C-H stretching and bending of the methyl groups, and C=N and C=C stretching of the aromatic ring. |
Conclusion: A Matter of Molecular Provenance
The distinction between synthesized and natural pyrazine derivatives is not merely academic. In the flavor and fragrance industry, "natural" labeling carries significant commercial value and is subject to regulatory scrutiny. In the pharmaceutical realm, a thorough understanding of a drug substance's origin is fundamental to ensuring its quality, safety, and efficacy, as mandated by regulatory bodies. The analytical workflows detailed in this guide, encompassing impurity profiling, isotopic analysis, and chiral separation, provide a robust framework for establishing the provenance of pyrazine derivatives. By applying these techniques, researchers and drug development professionals can make informed decisions, ensure regulatory compliance, and ultimately, deliver high-quality products.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. veeprho.com [veeprho.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]
- 14. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetramethylpyrazine(1124-11-4) 1H NMR [m.chemicalbook.com]
- 18. Pyrazine, tetramethyl- [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethylpyrazine-2-carboxylic Acid
Introduction: As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 3,6-Dimethylpyrazine-2-carboxylic acid, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating and inherently safe workflow.
Disclaimer: This guide is based on general principles of hazardous waste management and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 2435-46-3) was not available in the initial search. It is imperative to consult the SDS provided by your chemical supplier for definitive hazard information and disposal guidance. This document serves as a comprehensive supplement to, not a replacement for, the manufacturer's SDS.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to understand the material's hazards. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3]
While this compound is not a commonly listed waste, a hazardous waste determination must be performed.[1][3] This involves assessing its potential characteristics based on its chemical structure and available data for analogous compounds.
Table 1: Inferred Hazard Profile of this compound
| Hazard Characteristic | Analysis based on Structure & Analogs | Potential Regulatory Implication (RCRA) |
| Toxicity | Pyrazine derivatives can be harmful if swallowed.[4][5][6] The oral toxicity of this specific compound is not established, but it should be handled as a potentially toxic substance. | May be classified as a toxic hazardous waste (D-coded waste) if it fails the Toxicity Characteristic Leaching Procedure (TCLP). |
| Corrosivity | The presence of a carboxylic acid group makes the compound acidic. However, without a measured pH of a waste solution, it is not definitively corrosive under RCRA (pH ≤ 2 or ≥ 12.5).[1] It should still be treated as an acidic compound for segregation purposes. | Unlikely to be a characteristic corrosive waste unless in a highly concentrated aqueous solution with a pH ≤ 2. |
| Ignitability | Data for a similar compound, 2-Ethyl-3,5-dimethylpyrazine, shows a flash point of 66 °C (150.8 °F).[4] This is above the 140°F threshold for an ignitable liquid waste.[1] Therefore, this compound is likely a combustible solid but not a characteristic ignitable hazardous waste. | Not likely to be classified as an ignitable hazardous waste (D001). |
| Reactivity | The compound is not known to be unstable, water-reactive, or explosive.[1] | Not likely to be classified as a reactive hazardous waste (D003). |
Based on this assessment, this compound waste must be managed as a non-corrosive, potentially toxic, organic acid chemical waste .
Caption: Diagram 1: RCRA Hazardous Waste Determination Workflow.
Part 2: Operational Disposal Plan
This section provides a step-by-step protocol for the safe handling and disposal of this compound waste from the point of generation to its final collection.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical in any form, including as a waste product, ensure proper protective measures are in place. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which is achieved through a combination of engineering controls and PPE.[7][8][9]
-
Engineering Controls: Always handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Eye and Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][6]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]
-
Hygiene: Wash hands thoroughly after handling the waste. Do not eat, drink, or smoke in the laboratory area.[4][5]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[3][11]
-
Action: Collect waste this compound in a dedicated waste container.
-
Causality: As an organic acid, it must be stored separately from bases (to prevent neutralization reactions), oxidizing agents (to prevent vigorous, potentially explosive reactions), and cyanides or sulfides (which can release toxic gases upon contact with acid).[12]
Step 2: Containerization The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.[2][7]
-
Action: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof screw cap.[11][13]
-
Causality: Using an incompatible container, such as metal for an acid, can lead to corrosion and container failure.[12][13] The container must be kept closed at all times except when adding waste to prevent evaporation and spills.[2]
Step 3: Labeling Accurate labeling is a strict regulatory requirement and essential for safety.[1][12]
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
Causality: Proper labeling communicates the container's contents and associated dangers to all laboratory personnel and waste handlers, preventing accidental mixing of incompatible wastes and ensuring correct handling during disposal.
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories must designate an SAA for the temporary storage of hazardous waste.[1][12]
-
Action: Store the labeled, closed waste container at or near the point of generation, under the control of laboratory personnel.[1][11] This could be a designated area on a benchtop or within a fume hood.
-
Causality: The SAA protocol ensures that hazardous waste is managed safely in a controlled environment, limiting the quantity of waste stored in the lab (typically a 55-gallon maximum, or 1 quart for acutely toxic wastes) and establishing a clear chain of custody.[1] Containers may remain in the SAA for up to one year, but must be removed within three days of becoming full.[12]
Step 5: Arranging for Disposal
-
Action: Once the container is full or you are discontinuing the process, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1]
-
Causality: EH&S professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all federal and state regulations, including the use of the required hazardous waste manifest system for off-site transport.[14][15] Final disposal methods may include incineration or solidification in a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. pfw.edu [pfw.edu]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. usbioclean.com [usbioclean.com]
- 8. osha.gov [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3,6-Dimethylpyrazine-2-carboxylic acid
Hazard Assessment: Understanding the Risks
3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound that, based on the toxicological profiles of related structures like other pyrazine derivatives and carboxylic acids, should be handled with care.[1][2][3][4][5] The primary anticipated hazards include:
-
Skin and Eye Irritation: Direct contact with the powdered form or solutions can cause irritation.[1][6]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[1][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4][5]
Given its nature as a powdered substance, minimizing dust generation is a critical control measure.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation.[6][9] | Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][10] Inspect gloves before use and change immediately upon contamination.[6] | A fully buttoned, chemical-resistant lab coat.[6] | All handling of the solid should occur within a certified chemical fume hood to prevent dust inhalation.[6][8] If a fume hood is not available, a NIOSH-approved respirator is required.[6] |
| Preparing Solutions | Chemical splash goggles.[9] | Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][10] | A fully buttoned, chemical-resistant lab coat.[6] | Work within a chemical fume hood.[11] |
| General Laboratory Work | Safety glasses with side shields. | Chemical-resistant gloves (e.g., disposable nitrile gloves).[12] | A fully buttoned lab coat. | Not generally required if handling is within a fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.[6]
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[6]
-
Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.[6][12]
-
Gather Materials: Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
Handling the Solid Compound
The primary goal when handling the solid is to prevent dust generation and dispersal.[7]
-
Weighing: If possible, purchase pre-weighed amounts of the compound.[8] If weighing is necessary, perform this task inside a fume hood or a balance enclosure.[7][8]
-
Transfer: Use a spatula for transferring the solid. Avoid pouring from a height or any action that could create dust.[6][7] Keep containers closed when not in use.[7]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[6] Wet cleaning methods are preferable to dry sweeping to avoid aerosolizing any remaining powder.[7]
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[6]
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11][13]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical aspect of the chemical lifecycle and is governed by regulatory bodies.[14]
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[6][14]
-
Waste Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[14]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[1][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][14] Do not dispose of this chemical down the drain or in regular trash.[1]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. gz-supplies.com [gz-supplies.com]
- 12. uwlax.edu [uwlax.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

